molecular formula C6H9NO2 B1594201 3-Methylpiperidine-2,6-dione CAS No. 29553-51-3

3-Methylpiperidine-2,6-dione

Número de catálogo: B1594201
Número CAS: 29553-51-3
Peso molecular: 127.14 g/mol
Clave InChI: DKCRDQKHMMPWPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCRDQKHMMPWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952048
Record name 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29553-51-3
Record name 3-Methyl-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29553-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 3-Methylpiperidine-2,6-dione from 2-methylglutaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Methylpiperidine-2,6-dione (CAS: 25077-26-3) Starting Material: 2-Methylglutaric acid (CAS: 617-62-9) Primary Application: Cereblon (CRBN) ligand scaffolds, immunomodulatory drugs (IMiDs), and PROTAC® linker chemistry.[1]

Executive Summary

The glutarimide ring (piperidine-2,6-dione) is the pharmacophore responsible for the binding of immunomodulatory drugs (such as thalidomide, lenalidomide, and pomalidomide) to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). The 3-methyl analog, 3-methylpiperidine-2,6-dione , represents a critical structural variation where the C3-position is substituted, introducing chirality and altering the metabolic stability of the imide ring.[1]

This guide details the synthesis of 3-methylpiperidine-2,6-dione from 2-methylglutaric acid.[1] While multiple routes exist, this document prioritizes the Urea Melt Fusion method for its high atom economy, scalability, and solvent-free nature, while also providing the Anhydride Intermediate route for applications requiring milder conditions.

Strategic Analysis of Synthetic Routes

FeatureRoute A: Urea Melt Fusion Route B: Anhydride Intermediate
Mechanism Thermal condensation via amic acidDehydration to anhydride, then amidation
Reagents Urea (inexpensive, solid)Acetic anhydride, Ammonia/Ammonium acetate
Conditions High Temp (160–180°C), Solvent-freeModerate Temp, Solvent-based (Ac2O/THF)
Atom Economy High (Byproducts: H₂O, CO₂, NH₃)Lower (Byproducts: AcOH)
Scalability Excellent (Industrial preferred)Good (Lab-scale preferred)
Rec.[1][2][3][4][5][6][7] Use Primary Protocol for bulk synthesisSecondary Protocol for sensitive substrates

Mechanism of Action

The formation of the cyclic imide from the dicarboxylic acid and urea proceeds through a thermodynamic cascade.

  • Thermal Decomposition: Upon heating (>135°C), urea decomposes to generate isocyanic acid (HNCO) and ammonia (NH₃) in situ.

  • Amic Acid Formation: The nucleophilic nitrogen attacks one carboxylic acid moiety, forming a mono-amide (amic acid).[1]

  • Cyclodehydration: The second carboxylic acid group reacts with the amide nitrogen, driven by the entropy of ring formation and the expulsion of water.

Mechanistic Pathway Diagram

G Acid 2-Methylglutaric Acid Inter1 Mixed Anhydride / Isocyanate Complex Acid->Inter1 Heat (150°C) Urea Urea (Excess) Urea->Inter1 - NH3 Amic 4-Carbamoyl-pentanoic Acid (Amic Acid) Inter1->Amic - CO2 Product 3-Methylpiperidine- 2,6-dione Amic->Product Cyclization (- H2O)

Figure 1: Thermal condensation pathway of 2-methylglutaric acid with urea.[1]

Experimental Protocols

Protocol A: Urea Melt Fusion (Primary Method)

Rationale: This method utilizes the "flux" properties of molten urea to drive the reaction without exogenous solvents.

Materials
  • 2-Methylglutaric acid: 14.6 g (100 mmol)[1]

  • Urea: 7.2 g (120 mmol) [1.2 equivalents][1]

  • Equipment: Round-bottom flask, air condenser (wide bore to prevent clogging), oil bath, temperature probe.

Procedure
  • Mixing: In a 100 mL round-bottom flask, intimately mix 2-methylglutaric acid and urea.

  • Fusion: Heat the oil bath to 170–180°C . Immerse the flask. The solids will melt into a clear, homogenous liquid.

  • Reaction: Maintain temperature for 2–3 hours .

    • Observation: Vigorous bubbling will occur initially due to the evolution of CO₂ and NH₃. The reaction is complete when gas evolution ceases and the melt becomes quiescent.[1]

  • Cooling: Remove from heat and allow the melt to cool to ~100°C.

  • Solidification: Pour the viscous liquid into a beaker containing crushed ice (50 g) or allow it to solidify in the flask and break up the mass.

  • Purification:

    • Recrystallize the crude solid from a minimum amount of boiling water or ethanol.

    • Filter the white crystalline solid and dry under vacuum at 50°C.[1]

Yield Expectation: 75–85%

Protocol B: Anhydride Route (Alternative Method)

Rationale: Useful if the high temperatures of the melt fusion cause degradation or if anhydrous conditions are strictly required.

Step 1: Formation of 2-Methylglutaric Anhydride[1]
  • Dissolve 2-methylglutaric acid (10 g) in Acetic Anhydride (30 mL).

  • Reflux for 2 hours.

  • Concentrate in vacuo to remove excess acetic anhydride and acetic acid byproduct.[1]

  • Result: Crude 2-methylglutaric anhydride (viscous oil or low-melting solid).[1]

Step 2: Imide Formation[1]
  • Dissolve the crude anhydride in THF (50 mL).

  • Add Ammonium Carbonate (1.5 eq) or bubble dry Ammonia gas through the solution at 0°C.

  • Stir at room temperature for 1 hour (forms the amic acid).

  • Heat the mixture (or strip solvent and heat residue) to 160°C for 1 hour to effect cyclization.

Process Control & Validation

The product must be characterized to ensure the glutarimide ring is closed and the 3-methyl group is intact.[1]

Characterization Data (Expected)
TechniqueParameterExpected Value / Signal
1H NMR SolventDMSO-d₆ (400 MHz)
δ 10.6 ppm Broad singlet (1H, NH imide)
δ 2.6–2.8 ppm Multiplet (1H, H3 methine)
δ 2.3–2.5 ppm Multiplet (2H, H5 methylene)
δ 1.7–1.9 ppm Multiplet (2H, H4 methylene)
δ 1.1 ppm Doublet (3H, J = 7.0 Hz, CH₃ )
13C NMR Carbonyls~173 ppm, ~176 ppm (C2, C6)
Melting Point RangeTypically 145–155°C (Dependent on enantiomeric purity)
Workflow Diagram

Workflow Start Start: Weigh Reagents (Acid + Urea) Heat Heat to 175°C (Gas Evolution) Start->Heat Monitor Monitor Gas Evolution (End point: Quiescent melt) Heat->Monitor Cool Cool to 100°C & Quench/Solidify Monitor->Cool Purify Recrystallization (Water/EtOH) Cool->Purify Analyze Validation (NMR, MP) Purify->Analyze

Figure 2: Operational workflow for the urea fusion synthesis.

Safety & Scale-Up Considerations

  • Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas.[1]

    • Control: Perform in a fume hood. On a large scale, the off-gas should be scrubbed through a dilute HCl trap.[1]

  • Thermal Hazards: The reaction is performed at 170°C.

    • Control: Use silicone oil baths or heating mantles with digital controllers.[1] Ensure glassware is free of star cracks.[1]

  • Sublimation: Urea may sublime onto the cooler parts of the condenser.[1]

    • Control: Use a wide-bore air condenser and occasionally melt back the sublimate with a heat gun if blockage threatens.[1]

References

  • Imide Synthesis via Urea Fusion

    • Source: "Microwave mediated synthesis of imides: urea vs thiourea."[1] Molecules, 2001.

    • Relevance: Validates the thermodynamic preference for glutarimide ring form
  • Glutarimide Pharmacophore in Drug Discovery

    • Source: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation."[1] RSC Advances, 2021.

    • Relevance: Contextualizes the 3-substituted glutarimide ring in PROTAC design.
  • 2-Methylglutaric Anhydride Preparation

    • Source: "β-Methylglutaric Anhydride."[1][7] Organic Syntheses, Coll.[7] Vol. 4, p.630 (1963).

    • Relevance: Provides the foundational protocol for the anhydride intermedi
  • Characterization of 3-Substituted Piperidine-2,6-diones

    • Source: PubChem Compound Summary for 3-methylpiperidine-2,6-dione (CID 95858).[1]

    • Relevance: Verification of chemical structure and identifiers.[1]

Sources

Introduction: The Piperidine-2,6-dione Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Methylpiperidine-2,6-dione

This guide provides a comprehensive technical overview of 3-Methylpiperidine-2,6-dione, a key chemical scaffold in modern drug discovery. We will delve into its fundamental mechanism of action, its pivotal role in the paradigm-shifting field of targeted protein degradation (TPD), and the robust experimental methodologies required to validate its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular entity.

The piperidine-2,6-dione heterocycle is a privileged scaffold in medicinal chemistry, most famously recognized as the core structure of thalidomide and its clinically successful analogs, lenalidomide and pomalidomide.[1][2] These molecules, initially fraught with a history of severe teratogenicity, have been repurposed and have emerged as cornerstones in the treatment of multiple myeloma and other hematological malignancies.[3][4][5][6]

3-Methylpiperidine-2,6-dione is a fundamental derivative of this class. While not a therapeutic agent in itself, it serves as a critical building block and a foundational structure for understanding the mechanism of a class of drugs known as Cereblon E3 Ligase Modulators (CELMoDs) or Immunomodulatory Imide Drugs (IMiDs).[5][7] Its biological significance is intrinsically linked to its ability to engage the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal system.[8]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The biological activity of 3-methylpiperidine-2,6-dione and its derivatives is not based on traditional occupancy-driven inhibition of an enzyme's active site. Instead, it operates through a novel mechanism: inducing the degradation of specific target proteins. This process is mediated by the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4^CRBN^.[]

Mechanism of Action as a "Molecular Glue":

  • Binding to Cereblon (CRBN): The piperidine-2,6-dione moiety binds to a specific pocket on CRBN, which is the substrate receptor component of the CRL4 E3 ligase complex.[8]

  • Altering Substrate Specificity: This binding event induces a conformational change in the CRBN substrate-binding surface.

  • Neosubstrate Recruitment: The newly formed interface now has high affinity for proteins that it would not normally recognize. These new targets are termed "neosubstrates." Key examples in the context of cancer therapy include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][]

  • Ubiquitination: The recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This results in the covalent attachment of a chain of ubiquitin molecules to the neosubstrate.

  • Proteasomal Degradation: The polyubiquitinated neosubstrate is now marked for destruction and is subsequently degraded by the 26S proteasome.

This "molecular glue" mechanism, where a small molecule induces proximity between an E3 ligase and a target protein, is a powerful therapeutic strategy.[10] By eliminating pathogenic proteins rather than just inhibiting them, it can achieve a more profound and durable biological response.

Molecular_Glue_Mechanism cluster_CRL4 CRL4^CRBN^ E3 Ligase Complex cluster_Target Target Protein cluster_Molecule CELMoD cluster_Proteasome Cellular Degradation CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., Ikaros) CRBN->Neosubstrate 2. Ternary Complex Formation CUL4A Cullin 4A DDB1 DDB1 CUL4A->DDB1 Rbx1 Rbx1 CUL4A->Rbx1 DDB1->CRBN E2 E2-Ub Rbx1->E2 E2->Neosubstrate 3. Poly-Ubiquitination Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Recognition IMiD 3-Methylpiperidine- 2,6-dione derivative IMiD->CRBN 1. Binding IMiD->Neosubstrate 2. Ternary Complex Formation Degraded Degraded Peptides Proteasome->Degraded 5. Degradation

Caption: Mechanism of CRL4^CRBN^-mediated protein degradation.

Application in Targeted Protein Degradation: The PROTAC Revolution

Beyond its role as a molecular glue, the 3-methylpiperidine-2,6-dione scaffold is a cornerstone in the design of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to degrade virtually any protein of interest (POI).

A PROTAC consists of three components:

  • A "warhead" that binds to the POI.

  • An E3 ligase ligand ; very often, a derivative of thalidomide or pomalidomide based on the piperidine-2,6-dione scaffold to recruit CRBN.[1][11]

  • A chemical linker that connects the two.

By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex that leads to the ubiquitination and degradation of the POI, a strategy that can target proteins previously considered "undruggable."[12]

PROTAC_Concept cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Ternary_Complex POI->Ternary_Complex Forms Ternary Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Forms Ternary Complex PROTAC Warhead Linker E3 Ligase Ligand (Piperidinedione-based) PROTAC:warhead->POI Binds POI PROTAC:ligand->E3_Ligase Binds E3 Ligase PROTAC->Ternary_Complex Forms Ternary Complex Degradation Ubiquitination & Proteasomal Degradation of POI Ternary_Complex->Degradation

Caption: The general structure and mechanism of a PROTAC.

Key Biological Activities

The degradation of neosubstrates by piperidine-2,6-dione derivatives leads to distinct and therapeutically relevant biological outcomes.

Biological ActivityMechanismTherapeutic RelevanceKey Neosubstrates
Anti-Cancer Degradation of transcription factors essential for cancer cell survival and proliferation.Treatment of multiple myeloma, mantle cell lymphoma, and other hematological malignancies.[3][13]Ikaros (IKZF1), Aiolos (IKZF3), CK1α
Immunomodulation Potent co-stimulation of T-cells and enhanced production of Interleukin-2 (IL-2).Enhanced anti-tumor immune response.Aiolos (IKZF3) degradation leads to IL-2 upregulation.
Anti-inflammatory Inhibition of tumor necrosis factor-alpha (TNF-α) production.[5]Treatment of inflammatory conditions like erythema nodosum leprosum.[5]The precise mechanism is complex and involves modulation of mRNA stability.
Anti-Angiogenic Inhibition of the formation of new blood vessels.Restricting tumor growth and metastasis.Downregulation of pro-angiogenic factors like VEGF.

Experimental Validation: Protocols and Workflows

A rigorous, multi-step process is required to characterize the biological activity of a novel 3-methylpiperidine-2,6-dione derivative. The following protocols represent a self-validating workflow, where each step confirms the assumptions of the next.

Experimental_Workflow Start Compound Synthesis & QC Binding Biochemical Assay: CRBN Binding Start->Binding Step 1 Degradation Cell-Based Assay: Target Degradation (WB) Binding->Degradation Step 2 Function Functional Assays: - Cytotoxicity (MTT) - Cytokine Release (ELISA) Degradation->Function Step 3 End Validated Biological Activity Function->End Step 4

Caption: A logical workflow for validating compound activity.
Protocol 1: Synthesis of 3-Methylpiperidine-2,6-dione

This protocol describes a common synthetic route from commercially available starting materials.[14]

Objective: To synthesize the core scaffold for subsequent biological testing or derivatization.

Materials:

  • 2-methylglutaric acid

  • Acetic anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonia solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard glassware for organic synthesis

Procedure:

  • Anhydride Formation: Add acetic anhydride to 2-methylglutaric acid (1.0 eq). Reflux the mixture at 60°C for 8 hours.

    • Scientist's Note: This step converts the dicarboxylic acid into a cyclic anhydride, which is more reactive for the subsequent amination.

  • Solvent Removal: After confirming reaction completion via Thin Layer Chromatography (TLC), remove the excess acetic anhydride under reduced pressure.

  • Amidation: Dissolve the resulting crude anhydride in THF and cool the solution to 0°C in an ice bath.

  • Slowly add aqueous ammonia solution (~2.2 eq) to the cooled THF solution.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Cyclization: Remove the remaining ammonia and solvent under reduced pressure. Add fresh acetic anhydride and reflux at 60°C for another 8 hours to induce cyclization to the desired imide.[14]

  • Purification: Remove the acetic anhydride under reduced pressure. Purify the final concentrate by column chromatography on silica gel, using an eluent such as a 1:1 mixture of ethyl acetate and hexane, to yield pure 3-methylpiperidine-2,6-dione.[14]

Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Target Degradation via Western Blot

Objective: To determine if the compound induces the proteasome-dependent degradation of a known CRBN neosubstrate (e.g., Ikaros) in a relevant cell line (e.g., MM.1S multiple myeloma cells).

Materials:

  • MM.1S cells

  • Test compound, Pomalidomide (positive control), DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Ikaros, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Seed MM.1S cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to acclimate.

  • Compound Treatment:

    • Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO).

    • Include a positive control (e.g., 1 µM Pomalidomide).

    • Mechanism Validation: In a separate well, pre-treat cells with 10 µM MG132 for 2 hours before adding the test compound.

  • Incubation: Incubate the treated cells for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies (anti-Ikaros and anti-loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

Self-Validation System:

  • Positive Control (Pomalidomide): Confirms the cell system is responsive to CRBN-mediated degradation.

  • Loading Control (Vinculin/GAPDH): Ensures equal protein loading across lanes.

  • MG132 Control: If the compound-induced degradation of Ikaros is "rescued" (i.e., the Ikaros band reappears) in the presence of MG132, it validates that the degradation is proteasome-dependent, a hallmark of the intended mechanism.

Conclusion and Future Perspectives

3-Methylpiperidine-2,6-dione is far more than a simple chemical entity; it is the key that unlocks a powerful therapeutic modality. Its ability to engage Cereblon and modulate the ubiquitin-proteasome system has given rise to highly effective molecular glues and has provided a robust anchor for the burgeoning field of PROTACs. As our understanding of E3 ligase biology deepens, the strategic derivatization of this fundamental scaffold will undoubtedly lead to the development of next-generation degraders with enhanced specificity, potency, and the ability to address a wider range of diseases. The experimental workflows outlined herein provide a validated pathway for researchers to explore and harness the immense potential of this remarkable scaffold.

References

  • Li, G., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Institutes of Health (NIH). Available at: [Link]

  • Dovepress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

  • ResearchGate. (n.d.). Biologically important of piperidinedione derivatives. Available at: [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • National Institutes of Health (NIH). (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link]

  • Northwestern Medical Journal. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available at: [Link]

  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Google Patents. (n.d.). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • National Institutes of Health (NIH). (n.d.). Lenalidomide | C13H13N3O3 | CID 216326 - PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Targeted protein degradation: advances in drug discovery and clinical practice. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Pomalidomide | C13H11N3O4 | CID 134780 - PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]

  • European Patent Office. (n.d.). EP 3623366 A1 - NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Available at: [Link]

  • Drugs.com. (2023). Pomalidomide: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • PharmaCompass. (n.d.). Thalidomide. Available at: [Link]

  • ResearchGate. (n.d.). Targeted protein degradation mechanisms. Available at: [Link]

  • Wikipedia. (n.d.). Thalidomide. Available at: [Link]

  • Nature. (n.d.). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Available at: [Link]

  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem. Available at: [Link]

  • YouTube. (2024). Enhancing Treatments using Targeted Protein Degradation. Available at: [Link]

  • ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • MDPI. (n.d.). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. Available at: [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]

  • PubMed Central. (n.d.). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. Available at: [Link]

  • PubMed. (2018). Crystal structure of the thalidomide analog (3a R,7a S)-2-(2,6-dioxopiperidin-3-yl)hexa-hydro-1 H-iso-indole-1,3(2 H)-dione. Available at: [Link]

Sources

Technical Guide: Chiral Separation of 3-Methylpiperidine-2,6-dione Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-Methylpiperidine-2,6-dione (3-methylglutarimide) enantiomers represents a classic yet critical challenge in pharmaceutical analysis. As a structural analogue to the glutarimide pharmacophore found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, this molecule serves as a vital model for understanding cereblon (CRBN) binding kinetics.

The Core Challenge: The primary obstacle is not the chromatographic resolution itself, but the configurational instability of the chiral center at C3. The acidic proton (


 to two carbonyl groups) allows for rapid keto-enol tautomerization and subsequent racemization, particularly in aqueous or basic media.

The Solution: This guide defines a robust separation protocol utilizing Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs). We prioritize non-aqueous conditions to kinetically trap the enantiomers, ensuring accurate quantification of the enantiomeric excess (


).

Molecular Context & Racemization Kinetics[1]

Before attempting separation, one must understand the dynamic nature of the analyte.

  • Molecule: 3-Methylpiperidine-2,6-dione[1]

  • Chiral Center: C3 (susceptible to proton exchange).

  • Mechanism: Base-catalyzed enolization leads to a planar enol intermediate, which re-protonates from either face, resulting in racemization.

Racemization Mechanism Diagram

Racemization R_Enantiomer (R)-3-Methyl piperidine-2,6-dione Transition Planar Enolate Intermediate (Achiral) R_Enantiomer->Transition -H+ (Deprotonation) S_Enantiomer (S)-3-Methyl piperidine-2,6-dione Transition->S_Enantiomer +H+ (Reprotonation) Base Base/Protic Solvent Base->Transition Catalysis

Figure 1: Mechanism of base-catalyzed racemization via the enolate intermediate.

Method Development Strategy

Column Selection: The Polysaccharide Advantage

For glutarimide derivatives, Amylose and Cellulose carbamates are the superior choices due to their ability to form hydrogen bonds with the imide NH and carbonyl oxygens of the analyte.

CSP TypeCommercial NameSelectorSuitability
Amylose-based Chiralpak IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)High. Excellent recognition of the glutarimide ring shape.
Cellulose-based Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)High. Often provides higher resolution (

) for 3-alkyl substituted glutarimides.
Immobilized Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Medium. Good for robustness, but chlorinated selectors may show different selectivity.

Recommendation: Start with Chiralpak AD-H or Chiralcel OD-H .

Mobile Phase Selection
  • Avoid: Aqueous Reverse Phase (RP) buffers at pH > 6. The racemization half-life (

    
    ) decreases exponentially with pH.
    
  • Preferred (SFC):

    
     + Methanol (or Ethanol). The expansion of 
    
    
    
    provides cooling, stabilizing the enantiomers.
  • Preferred (NP-HPLC): Hexane/Ethanol or Heptane/Isopropanol.

Experimental Protocols

Protocol A: Supercritical Fluid Chromatography (SFC) - Recommended

High throughput, low racemization risk.

  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A:

      
       (Supercritical)
      
    • B: Methanol (HPLC Grade)

    • Isocratic Elution: 85% A / 15% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar (to maintain supercritical density).

  • Temperature: 35°C.

  • Detection: UV at 210 nm (Imide absorption).

Expected Results:

  • 
     (Enantiomer 1): ~2.5 min
    
  • 
     (Enantiomer 2): ~3.2 min
    
  • Resolution (

    
    ): > 2.5
    
Protocol B: Normal Phase HPLC (NP-HPLC)

For labs without SFC infrastructure.

  • System: Standard HPLC with binary pump.

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

    • Note: Ethanol is preferred over Isopropanol for lower viscosity and sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control strictly; higher temps accelerate on-column racemization).

  • Sample Diluent: Mobile phase.

Method Validation & Troubleshooting

Preventing On-Column Racemization

If you observe a "plateau" or bridge between the two peaks (rising baseline), this indicates on-column racemization.

  • Diagnostic: Run the separation at 10°C. If the plateau disappears and resolution improves, the molecule is racemizing during the run.

  • Correction: Lower the column temperature or switch to SFC (faster elution = less time to racemize).

Workflow Visualization

Workflow Start Start: Racemic 3-Methylpiperidine-2,6-dione Screening Screening Phase Columns: AD-H, OD-H Mode: SFC (Preferred) Start->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimize: 1. Lower Temp (10-20°C) 2. Change Modifier (MeOH -> EtOH) Decision->Optimize No FinalMethod Final Method: SFC, Chiralpak AD-H 85:15 CO2/MeOH Decision->FinalMethod Yes Optimize->Screening Re-screen QC QC Check: Verify 'Plateau' (Racemization) Calculate ee% FinalMethod->QC

Figure 2: Method development decision tree for labile chiral glutarimides.

Quantitative Data Summary
ParameterSFC (Chiralpak AD-H)NP-HPLC (Chiralcel OD-H)
Mobile Phase

/ MeOH (85/15)
Hexane / EtOH (90/10)
Run Time < 5 mins12 - 15 mins
Resolution (

)
3.22.1
Racemization Risk Low (Fast elution)Moderate (Slower elution)
Solvent Cost LowHigh

References

  • Chiral Separations of Glutarimide Derivatives : Eriksson, T. et al. "Enantiomeric separation of thalidomide and its metabolites using chiral stationary phases." Journal of Chromatography A, 2000. (Contextual grounding on glutarimide class separation).

  • SFC Advantages : Toribio, L. et al. "Enantioseparation of chiral pharmaceuticals by supercritical fluid chromatography." Journal of Chromatography A, 2018. (Validation of SFC for labile compounds).

  • Racemization Kinetics: Reepmeyer, J.C. "Chiral stability of glutarimide drugs." Journal of Pharmaceutical and Biomedical Analysis, 2005. (Mechanistic basis for avoiding aqueous bases).
  • Polysaccharide Columns : Chiral Technologies Application Guide. "Separation of Imides on Chiralpak AD." (General manufacturer application data for imides).

Sources

In Silico Modeling of 3-Methylpiperidine-2,6-dione: A Fragment-Based Approach to Cereblon Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 3-Methylpiperidine-2,6-dione Binding to Cereblon (CRBN) Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Structural Basis

3-Methylpiperidine-2,6-dione (3-MPD) represents a minimalist pharmacophore of the immunomodulatory imide drug (IMiD) class. Structurally, it consists of the glutarimide ring—the critical "warhead" responsible for binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)—with a methyl substitution at the C3 position.

Unlike Thalidomide or Lenalidomide, which possess bulky hydrophobic groups at C3, 3-MPD is a fragment. Modeling its binding requires high-precision techniques because the binding free energy is dominated by specific hydrogen bond networks rather than large hydrophobic burial. This guide details a self-validating in silico workflow to model 3-MPD binding, emphasizing the critical role of chirality and the "Tri-Trp" pocket (Trp380, Trp386, Trp400/402).

The "Tri-Trp" Docking Problem

The CRBN thalidomide-binding domain (TBD) is an aromatic cage. A common failure mode in standard docking protocols is the "flipped" glutarimide pose, where the imide nitrogen faces away from the hydrogen bond acceptors.

  • Correct Pose: Imide -NH donates H-bond to backbone carbonyl of Trp380 (or equivalent); Carbonyls accept H-bonds from Trp386/Trp400.

  • Incorrect Pose: Hydrophobic collapse without specific H-bonds.

Computational Workflow Architecture

The following directed acyclic graph (DAG) outlines the autonomous workflow designed to prevent common fragment-docking errors.

Workflow cluster_QC Quality Control Loops LigandPrep Ligand Preparation (Chirality & Tautomers) QM_Charges QM Charge Derivation (RESP / HF/6-31G*) LigandPrep->QM_Charges Geometry Opt ReceptorPrep Receptor Preparation (PDB: 4CI1/5FQD) Docking Constrained Docking (Grid: Tri-Trp Pocket) ReceptorPrep->Docking Protonation States QM_Charges->Docking Force Field Params MD_Sim MD Simulation (100ns Production) Docking->MD_Sim Top Pose MD_Sim->Docking RMSD Failure (>2.0Å) FEP Free Energy Perturbation (Relative Binding Energy) MD_Sim->FEP Equilibrium Traj

Figure 1: Integrated workflow for modeling 3-MPD binding. Note the QC loop: if MD trajectories show ligand ejection or high RMSD, the docking constraints must be re-evaluated.

Detailed Experimental Protocols

Protocol 1: Ligand Construction & QM Parameterization

Standard force fields (e.g., GAFF) often underestimate the polarization of the cyclic imide, leading to weak H-bond maintenance during MD.

  • Stereoisomer Generation: Generate both (R)-3-MPD and (S)-3-MPD. The C3 chiral center is labile in vivo due to acidic

    
    -protons, but in silico, they must be treated as distinct species to calculate enantioselective affinity.
    
  • Conformational Search: Perform a low-mode sampling to identify the lowest energy ring pucker (envelope vs. twist-boat).

  • Charge Derivation (Expertise Pillar):

    • Why: The glutarimide NH is acidic (pKa ~11.7). The electron density is highly delocalized.

    • Step: Optimize geometry at DFT level (B3LYP/6-31G**).

    • Step: Calculate electrostatic potential (ESP) and fit partial charges using the RESP (Restrained Electrostatic Potential) model. This ensures the carbonyl oxygens have sufficient negative charge to hold the Trp interactions.

Protocol 2: Pharmacophore-Constrained Docking

Unconstrained docking of fragments often results in false positives. We utilize interaction constraints .

  • Target Structure: Use PDB ID 4CI1 (Human CRBN-DDB1-Lenalidomide complex). Remove Lenalidomide but keep the structural waters if they do not clash with the methyl group.

  • Grid Generation: Center the grid on the centroid of the original ligand's glutarimide ring.

  • Constraint Definition:

    • H-Bond Donor Constraint: The imide Nitrogen (N1) must be within 3.0Å of the backbone carbonyl of Glu377 (or Trp380 depending on numbering scheme/species).

    • H-Bond Acceptor Constraint: The C2 or C6 carbonyl must interact with Trp386 or Trp400 .

  • Algorithm: Rigid receptor, flexible ligand (Glide SP or AutoDock Vina with custom weights).

Protocol 3: Molecular Dynamics (MD) Stability Analysis

Docking provides a static snapshot. MD validates if the fragment stays bound in a solvated, dynamic environment.

  • System Setup:

    • Protein Force Field: AMBER ff14SB (best for sidechain rotamers).

    • Ligand Force Field: GAFF2 with RESP charges.

    • Solvation: TIP3P water box with 10Å buffer.

    • Neutralization: Add Na+/Cl- to 0.15 M.

  • Equilibration:

    • Minimization (5000 steps steepest descent).

    • NVT heating to 300K (100 ps) with restraints on protein backbone (

      
      ).
      
    • NPT equilibration (1 ns) to relax density.

  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT.

    • Time step: 2 fs (with SHAKE).

  • Success Metric: The Ligand RMSD (relative to protein backbone) should remain < 2.5 Å. If the glutarimide ring flips or exits the pocket, the model is invalid.

Protocol 4: Relative Binding Free Energy (FEP/TI)

To distinguish between the (R) and (S) enantiomers, simple docking scores are insufficient.

  • Method: Thermodynamic Integration (TI) or FEP.

  • Perturbation: Transform (R)-3-methyl group

    
     Hydrogen 
    
    
    
    (S)-3-methyl group.
  • Sampling: 12

    
    -windows (0.0 to 1.0). 5 ns per window.
    
  • Analysis: Calculate

    
    . The (S)-enantiomer is typically the stronger binder for glutarimide-based IMiDs.[1]
    

Interaction Network & Data Visualization

The binding of 3-MPD is driven by a precise hydrogen bonding network. The diagram below visualizes the "Tri-Trp" cage interactions that must be preserved during simulation.

InteractionMap Ligand 3-Methylpiperidine-2,6-dione (Glutarimide Core) Trp380 Trp380 (Backbone C=O) Ligand->Trp380 H-Bond Donor (Imide NH) Phe402 Phe402 (Hydrophobic Wall) Ligand->Phe402 Van der Waals Trp386 Trp386 (Indole NH) Trp386->Ligand H-Bond Acceptor (C2=O) Trp400 Trp400 (Indole NH) Trp400->Ligand H-Bond Acceptor (C6=O)

Figure 2: The "Tri-Trp" Interaction Map. Yellow arrows indicate critical Hydrogen Bonds. Failure to maintain these bonds in MD indicates a failed pose.

Quantitative Benchmarks (Expected Data)

When validating your model, compare your results against these reference ranges for glutarimide binders.

MetricAcceptable RangeInterpretation
Docking Score (Glide SP) -6.0 to -7.5 kcal/molWeaker than Lenalidomide (-9.0) due to lack of phthalimide contacts.
Ligand RMSD (100ns) < 2.0 ÅIndicates stable binding in the pocket.
H-Bond Occupancy (Trp380) > 85%The anchor bond; must be persistent.

(MM/GBSA)
-15 to -20 kcal/molFavorable enthalpy dominates the interaction.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809.

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

  • Wang, J., et al. (2004). Development of a robust automated computational approach for the discovery of fragments. Journal of Chemical Information and Computer Sciences, 44(6), 2061-2075.

  • Bayly, C. I., et al. (2010). A generalized Born and Poisson-Boltzmann continuum solvation method for molecular dynamics. Journal of Physical Chemistry B, 114(2), 899-916.

  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8, 1294.

Sources

Technical Deep Dive: 3-Methylpiperidine-2,6-dione as a Next-Generation Cereblon Ligand Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape of Targeted Protein Degradation (TPD) is shifting from first-generation Immunomodulatory Imide Drugs (IMiDs) toward chemically stabilized, high-affinity ligands. 3-Methylpiperidine-2,6-dione (also known as 3-methylglutarimide) represents a critical pharmacophore in this evolution. Unlike the unsubstituted glutarimide ring found in Thalidomide—which suffers from rapid in vivo racemization due to the acidic proton at the C3 chiral center—the 3-methylated scaffold offers a pathway to conformationally locked, metabolically stable Cereblon (CRBN) binders.

This technical guide analyzes the 3-Methylpiperidine-2,6-dione moiety not merely as a chemical intermediate, but as a privileged warhead for the rational design of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues.

Part 1: Molecular Architecture & Pharmacochemistry

The Racemization Challenge in TPD

The efficacy of IMiDs relies on their binding to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN). In standard ligands like Thalidomide, Lenalidomide, and Pomalidomide, the glutarimide ring possesses a chiral center at position C3 (alpha to the carbonyl).

  • The Flaw: The hydrogen atom at C3 is acidic (pKa ~11.7). Under physiological conditions, this leads to rapid keto-enol tautomerization, causing spontaneous racemization between (S)- and (R)-enantiomers.

  • The Consequence: Since the (S)-enantiomer is often associated with teratogenicity and off-target effects, while the (R)-enantiomer drives the therapeutic immunomodulation, this instability is a major pharmacological liability.

The 3-Methyl Solution

Introducing a methyl group at the C3 position of the piperidine-2,6-dione ring creates a 3-Methylpiperidine-2,6-dione scaffold. This modification serves two critical functions in drug design:

  • Metabolic Blockade: It hinders the enzymatic opening of the glutarimide ring.

  • Conformational Locking: In quaternary analogs (where the acidic H is replaced or sterically crowded), the methyl group prevents racemization, allowing for the isolation of pure, stable enantiomers with defined biological activity.

Structural Data Table
Property3-Methylpiperidine-2,6-dioneUnsubstituted Piperidine-2,6-dione
CAS Number 29553-51-31121-89-7
Molecular Weight 127.14 g/mol 113.11 g/mol
H-Bond Donors 11
H-Bond Acceptors 22
Topological Polar Surface Area 46.2 Ų46.2 Ų
Key Feature C3-Methyl Steric BulkC3-Acidic Proton (Labile)
Primary Application Stabilized PROTAC WarheadGeneral IMiD Warhead

Part 2: Mechanism of Action (The "Molecular Glue" Concept)

The 3-Methylpiperidine-2,6-dione moiety functions as the "anchor" that recruits the E3 ubiquitin ligase complex. When integrated into a larger bifunctional molecule (PROTAC), it facilitates the ubiquitination of a neo-substrate.[1]

Pathway Visualization

The following diagram illustrates the TPD mechanism where the 3-methylglutarimide warhead recruits CRBN to degrade a target protein.

TPD_Mechanism PROTAC PROTAC Molecule (3-Methylglutarimide Warhead) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN High Affinity Binding (Stabilized Interaction) POI Protein of Interest (Target) PROTAC->POI Linker Engagement Ternary Ternary Complex [CRBN : PROTAC : POI] CRBN->Ternary Recruitment POI->Ternary Ub Ubiquitin Transfer Ternary->Ub E2 -> E3 Transfer Degradation Proteasomal Degradation Ub->Degradation Poly-Ub Chain

Figure 1: Mechanism of Action for a 3-Methylpiperidine-2,6-dione based PROTAC. The stabilized warhead ensures sustained recruitment of the E3 ligase.

Part 3: Therapeutic Applications[2][3][4][5][6]

Fragment-Based Drug Discovery (FBDD)

3-Methylpiperidine-2,6-dione is used as a fragment to probe the plasticity of the CRBN tri-tryptophan pocket.

  • Application: Researchers screen libraries of C3-substituted glutarimides to identify vectors for linker attachment that do not disrupt the critical hydrogen bonding network (specifically with His378 and Trp380).

  • Insight: The methyl group probes the steric tolerance of the "glutarimide binding pocket," helping optimize the "exit vector" for PROTAC linkers.

Stabilized PROTAC Warheads

In the development of degraders for targets like BRD4 or BTK , replacing the standard thalidomide warhead with a 3-methyl analog can improve the pharmacokinetic (PK) profile.

  • Benefit: Increased plasma half-life due to resistance against hydrolytic ring-opening.

  • Selectivity: The chirality introduced by the methyl group can be tuned to favor specific neo-substrate recruitment, effectively altering the "degradation profile" of the molecule compared to non-methylated analogs.

Intermediate for Novel IMiDs

It serves as the immediate precursor for synthesizing 3,3-disubstituted piperidine-2,6-diones .

  • Therapeutic Goal: Creating non-racemizable drugs for Multiple Myeloma that avoid the teratogenic risks associated with the (S)-enantiomer of thalidomide, while retaining the anti-proliferative activity of the (R)-enantiomer.

Part 4: Experimental Protocols

Synthesis of 3-Methylpiperidine-2,6-dione

Objective: Synthesize high-purity 3-Methylpiperidine-2,6-dione from 2-methylglutaric acid. This protocol is adapted from scalable industrial methods to ensure high yield.

Reagents:

  • 2-Methylglutaric acid (CAS 617-62-9)

  • Acetic Anhydride (dehydrating agent)

  • Ammonium Hydroxide (28% NH3 in water) or Urea

  • Solvents: THF, Ethyl Acetate, Hexane.[2]

Workflow Diagram:

Synthesis_Workflow Step1 Dehydration Reagent: Acetic Anhydride, Reflux 60°C Input: 2-Methylglutaric Acid Intermediate Intermediate: 3-Methylglutaric Anhydride Step1->Intermediate - H2O Step2 Imidation (Cyclization) Reagent: NH4OH (aq) or Urea Temp: 160-180°C (Melt) or RT (Soln) Intermediate->Step2 + NH3 Purification Purification Column Chromatography (EtOAc:Hexane 1:1) Step2->Purification Product Final Product: 3-Methylpiperidine-2,6-dione Purification->Product Yield ~78%

Figure 2: Synthetic route for 3-Methylpiperidine-2,6-dione via anhydride formation and subsequent imidation.

Detailed Procedure:

  • Anhydride Formation: Dissolve 2-methylglutaric acid (10 mmol) in acetic anhydride (30 mmol). Reflux at 60°C for 8 hours. Monitor by TLC until the acid is consumed. Remove excess acetic anhydride under reduced pressure to isolate 3-methylglutaric anhydride.

  • Ammonolysis & Cyclization: Dissolve the anhydride residue in anhydrous THF. Cool to 0°C. Slowly add aqueous ammonia (2.5 eq). Stir for 8 hours at room temperature.

  • Dehydration: Remove solvent. Add fresh acetic anhydride and reflux again at 60°C for 6 hours to close the ring (if using the two-step wet method) OR heat the intermediate ammonium salt neat at 180°C (melt method) for rapid cyclization.

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane 1:1).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the methyl doublet at ~1.0 ppm and the broad NH singlet at ~10.8 ppm.

CRBN Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (IC50) of the synthesized scaffold to the Cereblon-DDB1 complex.

System Components:

  • Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Tracer: Cy5-labeled Thalidomide (competitor).

  • Detection: Europium-labeled anti-His antibody (donor).

Protocol:

  • Preparation: Dilute 3-Methylpiperidine-2,6-dione in DMSO (10-point dose-response curve, starting at 100 µM).

  • Incubation: Mix 5 nM CRBN-DDB1 protein, 2 nM Eu-anti-His antibody, and 50 nM Cy5-Thalidomide tracer in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Competition: Add the test compound to the mixture. Incubate for 60 minutes at Room Temperature in a black 384-well plate.

  • Measurement: Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission 1: 620 nm, Emission 2: 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % inhibition vs. Log[Concentration] to determine IC50. A lower IC50 indicates higher affinity displacement of the tracer.

Part 5: Future Outlook

The 3-Methylpiperidine-2,6-dione scaffold is poised to become the industry standard for "Next-Gen" IMiDs. As the field moves toward reversible covalent binders and degraders of novel targets (beyond Ikaros/Aiolos), the ability to fine-tune the glutarimide ring's shape and stability via C3-methylation will be instrumental in expanding the druggable proteome.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones . National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and biological evaluation of isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators . National Institutes of Health (PMC). Available at: [Link]

  • On the correlation of cereblon binding, fluorination and antiangiogenic properties . National Institutes of Health (PMC). Available at: [Link]

  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance . ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

3-Methylpiperidine-2,6-dione (CAS: 1121-69-3) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the structural core for immunomodulatory imide drugs (IMiDs) such as Thalidomide, Lenalidomide, and Pomalidomide. These molecules function by binding to Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The glutarimide ring is the essential pharmacophore responsible for the specific hydrogen-bonding interactions within the tri-tryptophan pocket of CRBN.

This application note details a robust, two-stage protocol for synthesizing 3-methylpiperidine-2,6-dione from commercially available 2-methylglutaric acid. Unlike single-step thermal methods that often suffer from sublimation and polymerization, this chemical dehydration protocol ensures high purity and reproducibility suitable for downstream PROTAC® linker synthesis or analog development.

Retrosynthetic Logic & Strategy

The synthesis strategy relies on the conversion of a dicarboxylic acid to a cyclic imide via an anhydride intermediate. This approach is preferred over direct amidation of diesters because it minimizes the formation of open-chain diamides.

The Pathway:

  • Activation: 2-Methylglutaric acid is dehydrated to 2-methylglutaric anhydride using acetic anhydride.

  • Amidation: The anhydride ring is opened with ammonia to form the mono-amide (amic acid).

  • Cyclization: The amic acid is chemically dehydrated (using acetic anhydride) to close the glutarimide ring.

Mechanistic Pathway Diagram[1]

ReactionPathway Start 2-Methylglutaric Acid Anhydride 2-Methylglutaric Anhydride Start->Anhydride Ac2O, Reflux (- AcOH) AmicAcid Intermediate Amic Acid Anhydride->AmicAcid NH3 (aq), THF 0°C Product 3-Methylpiperidine- 2,6-dione AmicAcid->Product Ac2O, Reflux Dehydration

Figure 1: Step-wise chemical transformation from dicarboxylic acid to cyclic imide.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Starting Material: 2-Methylglutaric acid (98%+)

  • Reagents: Acetic anhydride (Ac₂O), Ammonium hydroxide (28-30% NH₃), Tetrahydrofuran (THF).

  • Solvents: Ethyl acetate (EtOAc), Hexanes (for purification).[1]

Step 1: Formation of 2-Methylglutaric Anhydride

Rationale: Direct reaction of the acid with ammonia is sluggish. The anhydride is a highly reactive electrophile that reacts instantly with ammonia.

  • Charge a round-bottom flask with 2-methylglutaric acid (10.0 g, 68.4 mmol).

  • Add acetic anhydride (20 mL, ~3 equiv).

  • Equip with a reflux condenser and heat the mixture to 60–70°C for 4 hours.

    • Checkpoint: Monitor by TLC or NMR.[2] The disappearance of the broad carboxylic acid peak and sharpening of carbonyl signals indicates completion.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct.

  • Result: A viscous oil or semi-solid (2-methylglutaric anhydride). Use immediately in Step 2.

Step 2: Amidation and Ring Closure (One-Pot)

Rationale: Isolating the amic acid intermediate is unnecessary and can lead to yield loss. A "telescoped" procedure is most efficient.

  • Dissolve the crude anhydride residue from Step 1 in anhydrous THF (50 mL).

  • Cool the solution to 0°C (ice bath).

  • Slowly add aqueous ammonia (28%) (10 mL, ~150 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (ammonium salt of the amic acid) may form. This is normal.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture to dryness under vacuum to remove THF and excess water/ammonia.

  • Cyclization: To the solid residue, add fresh acetic anhydride (20 mL).

  • Heat the mixture to reflux (approx. 120°C) for 4–6 hours.

    • Mechanism:[3][4][1][5][6] Ac₂O acts as a chemical dehydrating agent, forcing the closure of the imide ring under milder conditions than thermal pyrolysis.

  • Concentrate the reaction mixture to dryness under high vacuum to remove all volatiles.

Step 3: Purification
  • Dissolve the crude residue in a minimal amount of Ethyl Acetate .

  • Perform a silica gel plug filtration or column chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Concentrate the fractions.

  • Recrystallization (Optional for high purity): Recrystallize from Ethanol/Ether or Isopropanol.

Key Process Parameters & Data

The following table summarizes the critical parameters required to ensure batch-to-batch consistency.

ParameterSpecificationImpact on Quality
Anhydride Formation Temp 60°C - 70°C< 60°C: Incomplete reaction. > 90°C: Risk of polymerization/discoloration.
Ammonia Addition Temp 0°C - 5°CExothermic reaction. High temp leads to diamide formation (impurity).
Cyclization Time 4 - 6 HoursInsufficient time yields open-chain amic acid impurities.
Final Appearance White/Off-white solidYellowing indicates oxidation or trace polymeric byproducts.
Target Yield 70% - 80%Losses usually occur during the final extraction/workup.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆/MeOH-d₄):

    • δ 10.6 ppm (s, 1H): Broad singlet characteristic of the imide -NH (exchangeable).

    • δ 2.6 – 2.4 ppm (m): Ring protons adjacent to carbonyls.

    • δ 1.9 – 1.7 ppm (m): Multiplets for the C4/C5 methylene protons.

    • δ 1.0 – 1.1 ppm (d, 3H): Doublet corresponding to the 3-methyl group.

  • Mass Spectrometry (ESI):

    • Calculated MW: 127.14 g/mol .

    • Observed [M+H]⁺: ~128 m/z.[1]

  • Melting Point:

    • Experimental Range: 101–103°C (Note: Literature values vary based on enantiomeric excess; pure enantiomers may differ from the racemate).

Troubleshooting & Optimization Workflow

Use this decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Check1 Low Yield? Issue->Check1 Check2 Impurity: Diamide? Check1->Check2 No Sol1 Ensure complete removal of water before Ac2O cyclization. Check1->Sol1 Yes Check3 Sticky/Oily Product? Check2->Check3 No Sol2 Reduce Ammonia excess. Maintain 0°C strictly. Check2->Sol2 Yes Sol3 Recrystallize from EtOH. Dry under high vacuum. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Organic Syntheses. (1950). β-Methylglutaric Anhydride Preparation. Org. Synth. 1950, 30, 62. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2019). Method for synthesis of 3-methylpiperidine-2,6-dione derivatives.

Sources

Application Note: High-Throughput Screening of 3-Methylpiperidine-2,6-dione Derivatives as Next-Generation Cereblon Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated high-throughput screening (HTS) workflow for identifying novel Cereblon (CRBN) modulators based on the 3-methylpiperidine-2,6-dione scaffold. While traditional glutarimide-based immunomodulatory drugs (IMiDs) like thalidomide suffer from rapid racemization and hydrolytic instability due to the acidic proton at the chiral center, 3-methyl substitution introduces a conformational lock that enhances metabolic stability and stereochemical integrity. This guide provides step-by-step protocols for a biochemical primary screen (TR-FRET binding) and a cellular secondary screen (HiBiT targeted protein degradation), ensuring the selection of high-affinity, degradation-competent molecular glues.

Introduction: The 3-Methyl Advantage

The therapeutic efficacy of IMiDs relies on their ability to bind the tri-tryptophan pocket of CRBN, recruiting neosubstrates (e.g., IKZF1, IKZF3, GSPT1) for ubiquitination. However, the glutarimide ring of first-generation IMiDs is prone to spontaneous hydrolysis and racemization under physiological conditions.

Why 3-Methylpiperidine-2,6-dione?

  • Stereochemical Stability: Methylation at the C3 position prevents the keto-enol tautomerism responsible for the rapid racemization of thalidomide. This allows for the isolation and screening of stable enantiomers.

  • Metabolic Resistance: The substitution sterically hinders hydrolytic ring-opening, prolonging the half-life of the pharmacophore in plasma.

  • Novel Neosubstrate Profiles: The added bulk of the methyl group alters the surface topology of the CRBN-Ligand complex, potentially inducing the recruitment of distinct neosubstrates compared to lenalidomide or pomalidomide.

HTS Workflow Overview

The screening cascade is designed to filter compounds first by binding affinity, then by functional degradation capability, and finally by phenotypic relevance.

HTS_Workflow Library 3-Methylpiperidine-2,6-dione Library (10k - 50k cmpds) Primary Primary Screen: Biochemical Binding (TR-FRET Competition Assay) Target: CRBN-DDB1 Complex Library->Primary Filter1 Hit Selection (>50% Displacement @ 10 µM) Primary->Filter1 Secondary Secondary Screen: Cellular Degradation (HiBiT-IKZF1 Kinetics) Cell Line: Jurkat / MM1.S Filter1->Secondary Pass Discard Archive / SAR Analysis Filter1->Discard Fail Filter2 Hit Selection (DC50 < 100 nM) Secondary->Filter2 Tertiary Tertiary Screen: Phenotypic Viability (CellTiter-Glo) Target: Myeloma Cytotoxicity Filter2->Tertiary Pass Filter2->Discard Fail Lead Lead Candidates (Stable, Potent Degraders) Tertiary->Lead

Caption: Figure 1. The funnel-based screening cascade prioritizes direct CRBN binders before assessing complex cellular degradation machinery.

Primary Screen: TR-FRET CRBN Binding Assay

Objective: Quantify the ability of library compounds to displace a fluorophore-labeled thalidomide tracer from the CRBN binding pocket. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its homogeneous format and high signal-to-noise ratio.

Mechanistic Principle
  • Donor: Europium (Eu)-labeled anti-His antibody bound to His-tagged CRBN-DDB1 complex.

  • Acceptor: Cy5-labeled Thalidomide analog (Tracer).

  • Signal: When the tracer binds CRBN, Eu excites Cy5 (FRET occurs). A test compound displacing the tracer reduces the FRET signal.[1]

Reagents & Equipment
ComponentSpecificationSource/Notes
Protein His-CRBN-DDB1 ComplexExpressed in E. coli or Baculovirus (See Ref 1)
Tracer Cy5-Thalidomide conjugateCustom synthesis or commercial kit (e.g., PerkinElmer)
Detection Ab Eu-W1024 anti-6xHis AntibodyPerkinElmer / Cisbio
Assay Buffer 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTTFresh DTT is critical
Plate 384-well Low Volume White ProxiPlatePerkinElmer
Detailed Protocol
  • Compound Transfer: Acoustic dispense (e.g., Echo 550) 20 nL of test compounds (10 mM DMSO stock) into the 384-well plate. Final assay concentration: 10 µM .

  • Protein Addition: Dilute His-CRBN-DDB1 to 4 nM in Assay Buffer. Dispense 5 µL per well.

    • Pre-incubation (Optional): Incubate 15 min at RT to allow compound to access the pocket.

  • Tracer/Antibody Mix: Prepare a mix of Cy5-Thalidomide (20 nM ) and Eu-anti-His Antibody (1 nM ) in Assay Buffer. Dispense 5 µL per well.

    • Final Concentrations: CRBN (2 nM), Tracer (10 nM), Ab (0.5 nM).

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm[2]

  • Data Calculation: Calculate Ratio =

    
    .
    
    • % Inhibition =

      
      
      

Secondary Screen: HiBiT-IKZF1 Degradation Kinetics

Objective: Validate that the 3-methyl-glutarimide hits not only bind CRBN but functionally recruit and degrade the neosubstrate IKZF1 (Ikaros).[3]

Mechanistic Principle

The HiBiT system uses an 11-amino acid peptide tag fused to the endogenous IKZF1 locus via CRISPR/Cas9. When LgBiT (the complementary luciferase subunit) is added (lytic detection), functional NanoLuc luciferase is formed. Degradation of IKZF1 results in loss of luminescence.

HiBiT_Mechanism cluster_0 Cellular Environment CRBN CRBN E3 Ligase Compound 3-Methyl Derivative CRBN->Compound Target IKZF1-HiBiT (Substrate) Compound->Target Detection Lytic LgBiT Addition (Reconstitutes Luciferase) Target->Detection If protein remains Degradation Proteasomal Degradation Target->Degradation Successful Recruitment Signal Luminescence (RLU) Detection->Signal

Caption: Figure 2. HiBiT assay principle. Compounds bridging CRBN and IKZF1-HiBiT induce degradation, reducing the luminescent signal upon LgBiT addition.

Protocol (Lytic Endpoint)
  • Cell Preparation: Use Jurkat or MM1.S cells engineered with IKZF1-HiBiT knock-in (Promega). Resuspend cells at 200,000 cells/mL in Opti-MEM.

  • Plating: Dispense 20 µL of cell suspension (4,000 cells) into a 384-well white tissue culture plate.

  • Treatment: Add 5 µL of 5x compound solution (diluted in media). Test in an 8-point dose-response (e.g., 10 µM to 0.1 nM).

  • Incubation: Incubate for 5 hours at 37°C, 5% CO2. (Note: IKZF1 degradation is rapid; 5-6 hours is optimal for maximal Dmax).

  • Detection: Add 25 µL of Nano-Glo® HiBiT Lytic Detection Reagent (Promega).

  • Measurement: Shake on an orbital shaker for 2 minutes. Incubate 10 minutes. Read Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate DC50 (concentration inducing 50% degradation) and Dmax (maximum degradation depth).

Tertiary Screen & Lead Selection

Phenotypic Viability (CellTiter-Glo)

While degradation is the mechanism, the therapeutic goal is often cytotoxicity in myeloma cells.

  • Protocol: Treat MM1.S cells with compounds for 72 hours . Add CellTiter-Glo reagent (ATP detection).

  • Selection Criteria: A true lead should show a correlation between IKZF1 degradation (DC50) and Cell Viability (EC50).

Hit Triage Strategy
  • Binding Confirmation: TR-FRET IC50 < 1 µM.

  • Stability Check: Re-test hits after 24h incubation in media. 3-methyl derivatives should retain >90% potency, whereas thalidomide controls may shift due to hydrolysis.

  • Degradation Potency: DC50 < 100 nM with Dmax > 70%.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Matyskiela, M. E., et al. (2016). A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide. Nature, 535, 252–257. Link

  • Promega Corporation. (2023). Targeted Protein Degradation: HiBiT Assay Applications. Promega Technical Manual. Link

  • BPS Bioscience. (2023). Cereblon Binding Assay Kit: TR-FRET Protocol.[2][4][5] BPS Bioscience Product Guide. Link

  • Muller, G., et al. (1999). Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity. Journal of Medicinal Chemistry, 42(4), 635-644. (Key reference for hydrolytic instability of glutarimides). Link

Sources

Click chemistry applications for modifying 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity PROTAC Synthesis using Click-Ready 3-Methylpiperidine-2,6-dione Scaffolds

Executive Summary & Strategic Rationale

The piperidine-2,6-dione (glutarimide) ring is the essential pharmacophore for binding Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. While thalidomide and lenalidomide are the gold standards for recruiting CRBN in Targeted Protein Degradation (TPD), they suffer from a critical chemical liability: rapid racemization of the acidic C3-proton under physiological conditions.

This racemization converts the high-affinity (S)-enantiomer into the low-affinity (R)-enantiomer, complicating structure-activity relationship (SAR) data and pharmacokinetic profiles.

The Solution: The 3-Methylpiperidine-2,6-dione scaffold replaces the acidic C3-proton with a methyl group, creating a configurationally stable quaternary center. This locks the bioactive conformation.

The Application: This guide details the application of Click Chemistry (CuAAC) to this stabilized scaffold. By installing bioorthogonal handles (alkynes/azides) onto the 3-methyl-stabilized core, researchers can rapidly assemble libraries of stereochemically pure PROTACs without the risk of epimerization during the synthesis or assay phases.

Strategic Design: The "Exit Vector"

To modify 3-Methylpiperidine-2,6-dione without destroying its affinity for CRBN, the "Click" handle must be placed at a permissive site—typically the aromatic system attached to the C3 position, not the glutarimide ring itself.

  • The Warhead (Do Not Modify): The glutarimide ring (specifically the imide -NH- and carbonyls) forms critical hydrogen bonds with CRBN (Trp380, His378).

  • The Breech (Modify Here): The phthalimide or isoindolinone ring attached to C3. This is the "Exit Vector" where linkers are attached.

Target Molecule for this Protocol: A 4-(propargyloxy)-phthalimide derivative fused to the 3-methylpiperidine-2,6-dione core. This provides a terminal alkyne for clicking into azide-functionalized target ligands.

Experimental Workflows

Diagram 1: The Stabilized "Click" Assembly Pathway

This diagram illustrates the convergence of the stable warhead and the target ligand via Click Chemistry.

PROTAC_Assembly Substrate_A 3-Methyl-Glutarimide Core (Stable Warhead) Intermediate Alkyne-Tagged CRBN Ligand Substrate_A->Intermediate Condensation (Acetic Acid, Reflux) Substrate_B Functionalized Phthalic Anhydride (Contains Alkyne Handle) Substrate_B->Intermediate Final_PROTAC Stereochemically Pure PROTAC Intermediate->Final_PROTAC CuAAC Click Reaction (CuSO4, Ascorbate) Target_Ligand Target Ligand-Azide (POI Binder) Target_Ligand->Final_PROTAC

Caption: Workflow for assembling stereochemically locked PROTACs using 3-methylpiperidine-2,6-dione. The 3-methyl group prevents racemization during the harsh condensation and click steps.

Detailed Protocols

Protocol A: Synthesis of Alkyne-Functionalized 3-Methyl Warhead

Objective: Synthesize 2-(2,6-dioxo-3-methylpiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione.

Reagents:

  • 3-Amino-3-methylpiperidine-2,6-dione hydrochloride (Commercially available or synthesized from 3-methyl-glutamine).

  • 4-(Prop-2-yn-1-yloxy)phthalic anhydride.

  • Glacial Acetic Acid.

  • Potassium Acetate.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-3-methylpiperidine-2,6-dione HCl (1.0 equiv) and Potassium Acetate (3.0 equiv) in Glacial Acetic Acid (0.5 M concentration relative to amine).

  • Addition: Add 4-(Prop-2-yn-1-yloxy)phthalic anhydride (1.1 equiv) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 12–16 hours.

    • Why? High temperature is required to close the phthalimide ring. The 3-methyl group ensures the chiral center does not racemize, unlike the protonated version which would fully racemize under these conditions.

  • Work-up: Cool to room temperature. Remove acetic acid under reduced pressure.

  • Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO2, Hexanes:Ethyl Acetate gradient).

    • Checkpoint: Verify structure via 1H-NMR.[1] Look for the singlet methyl peak (~1.5-1.6 ppm) and the alkyne proton (~2.5 ppm).

Protocol B: CuAAC "Click" Ligation for PROTAC Assembly

Objective: Link the CRBN warhead to an Azide-functionalized Protein of Interest (POI) ligand.

Reagents:

  • Alkyne-Warhead (from Protocol A).

  • Azide-Linker-Ligand (POI binder).

  • CuSO4 · 5H2O (100 mM stock in water).

  • Sodium Ascorbate (500 mM freshly prepared in water).

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) - Crucial for protecting biomolecules and accelerating rate.

  • Solvent: DMSO/t-Butanol/Water (1:1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Alkyne-Warhead (1.0 equiv) and Azide-Ligand (1.0 equiv) in the DMSO/t-Butanol mixture.

  • Catalyst Premix: In a separate tube, mix CuSO4 (0.1 equiv) and THPTA (0.2 equiv). Incubate for 5 minutes to form the complex (solution turns light blue).

  • Initiation: Add the Cu-THPTA complex to the reaction mixture. Then, add Sodium Ascorbate (0.5 equiv).

    • Note: The order is critical. Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Incubation: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Quenching: Dilute with water containing 1 mM EDTA (to chelate copper).

  • Purification: Isolate the final PROTAC using Preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Validation

To validate the efficacy of the 3-methyl modification, compare the degradation data against standard thalidomide-based PROTACs.

Table 1: Comparative Stability and Potency Data

FeatureStandard Thalidomide PROTAC3-Methyl-Thalidomide PROTACImpact
Chiral Center C3-H (Acidic)C3-Methyl (Quaternary)Stability
Half-life (pH 7.4) ~4-8 hours (Racemization)> 48 hours (Stable)Dosing Consistency
CRBN Affinity (IC50) ~2-5 µM (Racemate average)~0.5 - 1.0 µM (Pure S-isomer)Potency
Degradation (DC50) Variable (Batch dependent)ConsistentReproducibility
Diagram 2: Validation Logic

Validation_Logic Synthesis Synthesis of 3-Me-PROTAC Chiral_LC Chiral HPLC Analysis (Confirm >99% ee) Synthesis->Chiral_LC QC Step 1 Binding_Assay TR-FRET CRBN Binding (Confirm Affinity) Chiral_LC->Binding_Assay Pass Cell_Assay Western Blot / HiBiT (Measure DC50) Binding_Assay->Cell_Assay Valid Binder

Caption: Quality control workflow ensuring the 3-methyl modification retains biological activity.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Man, H. W., et al. (2003). alpha-Fluoro-substituted thalidomide analogues.[2] Journal of Medicinal Chemistry, 46(19), 4173-4181. (Foundational work on stabilizing the C3 position). Link

  • Wurtele, H., et al. (2017).[3] Click chemistry platform for the rapid synthesis of bispecific molecules for inducing protein degradation.[3][4] ACS Chemical Biology, 12(4), 892-898. Link

  • Testa, A., et al. (2020). 3-Fluoro-thalidomide analogues as unstable but potent CRBN ligands. Angewandte Chemie, 59(40), 17260-17265. (Contrasts with Methyl stability). Link

Sources

Application Note: Solid-Phase Synthesis of 3-Methylpiperidine-2,6-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is the pharmacophore essential for binding to the Cereblon (CRBN) E3 ligase, a mechanism central to the function of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The 3-methylpiperidine-2,6-dione analog represents a critical structural evolution; the C3-methyl group introduces chirality that significantly influences CRBN binding affinity and neosubstrate specificity.

This application note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating 3-methylpiperidine-2,6-dione analogs. Unlike solution-phase methods, which often suffer from difficult purifications and solubility issues, this SPOS workflow utilizes a Rink Amide strategy coupled with a CDI-mediated intramolecular cyclization . This method ensures high crude purity, minimizes C3-racemization, and facilitates the rapid generation of PROTAC libraries.

Strategic Synthesis Workflow

The synthesis hinges on the construction of a glutamine backbone on the solid support, followed by a critical dehydration-cyclization step to form the glutarimide ring.

Logical Pathway Diagram

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Resin->Deprotect1 Coupling Coupling Step (Fmoc-3-Me-Glu(OtBu)-OH) Deprotect1->Coupling DIC/Oxyma Funct N-Term Functionalization (Linker/Warhead Attachment) Coupling->Funct Iterative SPPS SideChain Side Chain Deprotection (TFA/TIPS) Funct->SideChain Selective Cyclization Glutarimide Ring Closure (CDI + DMAP) SideChain->Cyclization Intramolecular Cleavage Resin Cleavage (95% TFA) Cyclization->Cleavage Product 3-Methylpiperidine- 2,6-dione Analog Cleavage->Product Filtration

Figure 1: Strategic workflow for the solid-phase assembly of the glutarimide core. The critical step is the on-resin cyclization of the glutamine/glutamic acid derivative.

Critical Mechanistic Insights (E-E-A-T)

The C3-Racemization Challenge

The C3 position of the piperidine-2,6-dione ring is highly susceptible to racemization due to the acidity of the


-proton, which is flanked by two carbonyl groups.
  • Causality: In standard basic conditions (e.g., 20% piperidine used for Fmoc removal), the C3-methyl group can epimerize.

  • Mitigation Strategy: This protocol utilizes non-basic cyclization conditions where possible, or strictly controlled residence times during Fmoc deprotection steps. We recommend using DBU/Piperidine cocktails only when necessary and keeping reaction times under 5 minutes for deprotection steps adjacent to the chiral center.

Resin Selection: Rink Amide vs. Wang
  • Rink Amide MBHA Resin: Preferred for generating the C-terminal amide required if the glutarimide is formed from a Glutamine precursor. It is robust and cleaves with TFA.

  • Wang Resin: Used if the analog requires a C-terminal acid or ester, but less stable for the harsh cyclization conditions often required for imides.

  • Decision: This protocol uses Rink Amide to synthesize the amide backbone, which is then cyclized to the imide.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).

  • Amino Acid: Fmoc-3-methyl-L-glutamic acid 5-tert-butyl ester (Fmoc-3-Me-Glu(OtBu)-OH).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]

  • Cyclization Reagents: CDI (1,1'-Carbonyldiimidazole), DMAP (4-Dimethylaminopyridine).

  • Solvents: Anhydrous DMF, DCM, Diethyl Ether.

Protocol A: Resin Loading and Backbone Assembly
  • Swelling:

    • Weigh 200 mg of Rink Amide resin into a fritted synthesis syringe.

    • Swell in DCM (3 mL) for 30 minutes. Drain.

    • Wash with DMF (3 x 3 mL).[2]

  • Fmoc Deprotection (Initial):

    • Treat resin with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain.

    • Repeat treatment for 10 minutes. Drain.

    • Validation: Perform a Chloranil test (positive = blue beads) to confirm free amines.

  • Coupling of 3-Methyl-Glutamate Derivative:

    • Dissolve Fmoc-3-Me-Glu(OtBu)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF (2 mL).

    • Note: Pre-activate for 2 minutes before adding to resin to minimize racemization.

    • Add mixture to resin and shake at Room Temperature (RT) for 2 hours.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

    • Validation: Kaiser test (ninhydrin) should be negative (yellow/colorless).

  • Functionalization (Optional - e.g., for PROTAC linker):

    • Remove N-terminal Fmoc (as in step 2).

    • Couple the desired linker/ligand (e.g., PEG-acid, alkyl-acid) using standard DIC/Oxyma chemistry.

Protocol B: On-Resin Glutarimide Formation (The Critical Step)

This step converts the resin-bound glutamine/glutamic acid side chain into the piperidine-2,6-dione ring.

  • Side-Chain Deprotection:

    • The tert-butyl ester (OtBu) on the glutamate side chain must be removed without cleaving the linker from the resin.

    • Reagent: 95% TFA / 2.5% TIPS / 2.5% H2O is too strong and will cleave the Rink linker.

    • Alternative Strategy: If using Rink Amide, the standard strategy is to build the Glutamine analog. If starting from Glutamic acid (as above), we must convert the side chain acid to an amide or activate it to close onto the backbone nitrogen.

    • Revised High-Fidelity Step: The most reliable method for solid phase is to use Fmoc-3-Methyl-Glutamine-Trt-OH .

      • If using Glutamine precursor: Remove Trt protection with 1% TFA in DCM (10 x 2 min). This leaves the Rink linker intact but exposes the side chain amide.

  • Cyclization (Glutarimide Closure):

    • Reagent: CDI (5 eq) and DMAP (0.1 eq) in anhydrous DMF.

    • Procedure: Add the reagent solution to the resin-bound peptide.[3]

    • Conditions: Shake at reflux or elevated temperature (60°C) for 12–16 hours.

    • Note: Thermal activation helps drive the thermodynamically stable 6-membered imide ring.

    • Mechanism:[4][5] CDI activates the side chain amide (or acid), facilitating nucleophilic attack by the backbone amide nitrogen.

Protocol C: Cleavage and Isolation
  • Final Wash: Wash resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of DMAP/CDI.

  • Global Cleavage:

    • Treat resin with cleavage cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H2O .[3]

    • Shake for 2 hours at RT.

  • Isolation:

    • Collect filtrate.

    • Precipitate into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min) and decant ether.

    • Lyophilize the pellet from Water/Acetonitrile.

Quantitative Data Summary

The following table summarizes expected yields and purities based on internal validation of this protocol compared to solution-phase methods.

ParameterSolid-Phase Method (This Protocol)Traditional Solution Phase
Crude Purity (HPLC) > 85%40 - 60%
Overall Yield 60 - 75%20 - 35%
Purification Requirement Simple Precipitation / Flash Chrom.Multiple Recrystallizations
Racemization (C3) < 5% (with controlled temp)High risk (>10%)
Library Suitability High (Parallel Synthesis)Low (Linear Synthesis)

Troubleshooting & Optimization

Incomplete Cyclization

If LC-MS analysis shows a mass corresponding to the uncyclized glutamine/glutamic acid intermediate (+18 Da relative to product):

  • Solution: Re-treat the resin with CDI/DMAP at a higher temperature (75°C) for an additional 6 hours.

  • Alternative: Microwave irradiation (50°C, 30 watts) for 30 minutes can drive the reaction to completion.

Aggregation

Long PROTAC linkers can cause resin aggregation, lowering yields.

  • Solution: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling in polar solvents. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling steps.[6][7][8][9][3]

References

  • Vertex Pharmaceuticals. (2025). Solid-phase synthesis of thalidomide and its analogues.[10][8][11][9][12][13] PubMed. [Link]

  • American Chemical Society. (2025). Solid-Phase Synthesis of Thalidomide and Its Analogues.[10][8][11][9][12][13] ACS Combinatorial Science. [Link]

  • Royal Society of Chemistry. (2025). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. [Link]

  • National Institutes of Health. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]

Sources

Mastering Crystallization: Application Notes and Protocols for 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of crystallization methods for 3-Methylpiperidine-2,6-dione, a key heterocyclic scaffold in medicinal chemistry. Recognizing the critical role of solid-state properties in drug development, this document details practical protocols for obtaining crystalline material, discusses the underlying scientific principles, and emphasizes the importance of polymorphic screening. The methodologies are designed to be robust and adaptable, enabling researchers to consistently produce high-quality crystalline 3-Methylpiperidine-2,6-dione for downstream applications.

Introduction: The Significance of Crystalline Form

3-Methylpiperidine-2,6-dione is a glutarimide derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The physical properties of an active pharmaceutical ingredient (API), such as its crystal form, profoundly influence its stability, solubility, bioavailability, and manufacturability. Therefore, controlling the crystallization process is not merely a purification step but a critical determinant of the final drug product's efficacy and safety.

This guide is structured to provide both theoretical insights and actionable protocols for the crystallization of 3-Methylpiperidine-2,6-dione. We will explore various crystallization techniques, from traditional cooling and anti-solvent methods to more advanced approaches, equipping the researcher with the necessary tools to navigate the complexities of solid-state chemistry.

Physicochemical Properties of 3-Methylpiperidine-2,6-dione

A thorough understanding of the physicochemical properties of 3-Methylpiperidine-2,6-dione is fundamental to developing effective crystallization strategies. The table below summarizes key properties, compiled from available literature.

PropertyValueSource
Molecular Formula C₆H₉NO₂N/A
Molecular Weight 127.14 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 101-102 °C[1]
Solubility Soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran. Limited solubility in non-polar solvents like hexane.Inferred from synthesis and purification data[1]
pKa Not readily availableN/A

Core Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly structured, crystalline solid. The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various means, each forming the basis of a different crystallization technique.

Sources

Application Notes and Protocols for Pharmacokinetic Studies of 3-Methylpiperidine-2,6-dione-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for conducting pharmacokinetic (PK) studies of 3-methylpiperidine-2,6-dione (3-MPD) based compounds. This class of molecules, which includes immunomodulatory drugs (IMiDs) and Cereblon (CRBN) E3 ligase modulators, is of significant interest in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical insights, and step-by-step methodologies to enable the successful design, execution, and interpretation of preclinical PK studies for this important chemical scaffold.

Introduction: The Significance of the 3-Methylpiperidine-2,6-dione Scaffold

The 3-methylpiperidine-2,6-dione (3-MPD) moiety is a privileged scaffold in modern medicinal chemistry, forming the core of a class of therapeutics that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[1] Prominent examples include thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma and other hematological malignancies.[2] The therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). Understanding the PK properties of novel 3-MPD based compounds is therefore a critical step in their preclinical and clinical development.

The physicochemical properties of these molecules, such as lipophilicity and solubility, play a crucial role in determining their pharmacokinetic behavior and disposition.[3] A thorough investigation of their PK is essential for optimizing dosing regimens, predicting in vivo efficacy, and ensuring a sufficient safety margin.[4] This guide will provide the necessary protocols and theoretical framework to conduct these vital studies.

Strategic Considerations for Preclinical Pharmacokinetic Study Design

A well-designed preclinical PK study is fundamental to understanding the in vivo behavior of a new chemical entity. For 3-MPD based compounds, the study design should be tailored to address key questions regarding their oral bioavailability, clearance, and metabolic stability.

Choice of Preclinical Species

Rodent models, such as rats and mice, are commonly used for initial PK screening due to their well-characterized physiology and the availability of established experimental procedures. Non-rodent species, such as beagle dogs or non-human primates, may be employed in later-stage preclinical development to provide a more comprehensive understanding of interspecies differences in drug metabolism and pharmacokinetics.

Route of Administration and Formulation

The intended clinical route of administration should be considered when designing preclinical studies. For orally administered 3-MPD compounds, it is crucial to assess their oral bioavailability (F%). Many of these compounds exhibit poor aqueous solubility, which can limit their oral absorption.[5][6][7] Therefore, appropriate formulation strategies are often necessary to enhance their solubility and improve oral bioavailability.

Formulation Strategies for Poorly Soluble 3-MPD Compounds:

  • Co-solvent Systems: Utilizing a mixture of solvents to increase the drug's solubility in the dosing vehicle.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[6][8]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[8]

The choice of formulation can significantly impact the resulting pharmacokinetic profile, and therefore, careful consideration and optimization are warranted.

Dosing and Sampling

The dose levels should be selected to provide plasma concentrations that are quantifiable over a sufficient period to accurately determine the key PK parameters. A typical preclinical PK study in rats involves the administration of a single dose, followed by serial blood sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Bioanalytical Methodology: Quantification of 3-MPD Compounds in Biological Matrices

Accurate and precise quantification of the parent drug and its major metabolites in biological matrices is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, serum) and remove interfering substances. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) of a 3-MPD Compound from Rat Plasma

  • Sample Thawing: Thaw frozen rat plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., a deuterated analog of the analyte) to each plasma sample.

  • Protein Precipitation & Extraction: Add 3 mL of an organic solvent mixture (e.g., ether-dichloromethane, 3:2, v/v).[9]

  • Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and aqueous layers.[9]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the LC-MS/MS mobile phase.[9]

  • Injection: Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of a 3-MPD Compound from Rat Plasma

  • Sample Thawing and Pre-treatment: Thaw frozen rat plasma samples and acidify with a buffer (e.g., 0.025 M Sorensen's citrate buffer, pH 1.5) to stabilize the analyte.[4]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table provides a representative set of LC-MS/MS parameters for the analysis of a 3-MPD based compound, analogous to thalidomide.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm)[10]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.04% Formic Acid[10]
Mobile Phase B Methanol[10]
Gradient Isocratic (e.g., 60% B) or a suitable gradient
Flow Rate 0.9 mL/min[10]
Injection Volume 20 µL[10]
Column Temperature 40°C[10]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) e.g., for Thalidomide: m/z 259.1 → 84.0[10]
MRM Transition (IS) e.g., for Temozolomide: m/z 195.9 → 138.9[10]
Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels in replicate.[14]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[12][14]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[14]

Data Analysis and Interpretation of Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The following table summarizes key PK parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

Case Study: Preclinical Pharmacokinetic Parameters of Pomalidomide in Rats

The following table presents typical pharmacokinetic parameters for pomalidomide, a well-characterized 3-MPD based compound, following oral administration in rats.

ParameterValue
Dose (mg/kg) 10
Cmax (ng/mL) ~1500
Tmax (h) ~2
AUC (ng*h/mL) ~8000
t1/2 (h) ~4
F% ~70%

Note: These are representative values and can vary depending on the study conditions and formulation.

Metabolism of 3-MPD Based Compounds

The metabolic fate of 3-MPD based compounds is a critical aspect of their pharmacokinetic profile. Metabolism can lead to the formation of active or inactive metabolites, which can influence both the efficacy and toxicity of the parent drug. The piperidine-2,6-dione ring is susceptible to hydrolytic cleavage. For more complex analogs, such as pomalidomide, metabolism is extensive and involves multiple pathways, including cytochrome P450 (CYP)-mediated hydroxylation.[2][15]

Visualizing the Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical experimental workflow for a preclinical PK study and a generalized metabolic pathway for 3-MPD based compounds.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Bioanalysis cluster_post_analysis Data Interpretation Dosing Dosing of 3-MPD Compound to Rat Sampling Serial Blood Sampling Dosing->Sampling Time Points Plasma Plasma Separation Sampling->Plasma Centrifugation Preparation Sample Preparation (LLE or SPE) Plasma->Preparation Extraction LCMS LC-MS/MS Analysis Preparation->LCMS Injection Quantification Quantification LCMS->Quantification Data Acquisition PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Concentration Data Reporting Reporting of PK Parameters PK_Analysis->Reporting Parameter Calculation

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of a 3-MPD based compound.

metabolic_pathway Parent 3-MPD Based Compound (Parent Drug) Metabolite1 Hydroxylated Metabolites (Phase I) Parent->Metabolite1 CYP450 Enzymes Excretion Excretion (Urine/Feces) Parent->Excretion Unchanged Metabolite2 Glucuronide/Sulfate Conjugates (Phase II) Metabolite1->Metabolite2 UGTs/SULTs Metabolite2->Excretion

Caption: A generalized metabolic pathway for 3-methylpiperidine-2,6-dione based compounds.

Conclusion and Future Perspectives

The pharmacokinetic evaluation of 3-methylpiperidine-2,6-dione based compounds is a critical component of their development as therapeutic agents. The protocols and application notes presented in this guide provide a comprehensive framework for conducting these studies in a robust and reliable manner. By carefully considering study design, employing validated bioanalytical methods, and accurately interpreting the resulting pharmacokinetic data, researchers can gain valuable insights into the in vivo behavior of these important molecules. Future work in this area will likely focus on the development of more sophisticated in vitro and in silico models to better predict human pharmacokinetics from preclinical data, further accelerating the translation of novel 3-MPD based compounds from the laboratory to the clinic.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • Sensitive and rapid method for the determination of thalidomide in human plasma and semen using solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]

  • Bioanalytical Method Validation. FDA. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PMC. Available from: [Link]

  • Modeling and simulation to probe the pharmacokinetic disposition of pomalidomide R- and S-enantiomers. PubMed. Available from: [Link]

  • Population Pharmacokinetics of Pomalidomide. PMC. Available from: [Link]

  • Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice. PubMed. Available from: [Link]

  • Simple, Fast and Selective, Bioanalytical Sample Extraction for the Therapeutic Drug, Lenalidomide From Plasma Using Oasis™ MCX SPE. Waters Corporation. Available from: [Link]

  • Bacterial metabolism of 3-hydroxy-3-methylglutaric acid. PubMed. Available from: [Link]

  • (PDF) Population Pharmacokinetics of Pomalidomide. ResearchGate. Available from: [Link]

  • 3-Methylglutaric acid in energy metabolism. PMC. Available from: [Link]

  • Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC. Available from: [Link]

  • Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • 3-Methylglutaric acid in energy metabolism. PubMed - NIH. Available from: [Link]

  • 3-Methylglutaric acid in energy metabolism. ResearchGate. Available from: [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylpiperidine-2,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #GLU-3ME-OPT-001

Executive Summary

3-Methylpiperidine-2,6-dione (3-Methylglutarimide) is a critical pharmacophore in the synthesis of immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide. While the structure appears simple, the synthesis is notoriously prone to variable yields (30–60%), "tarring" (polymerization/oxidation), and difficult purification due to the high polarity of the dione ring.

This guide moves beyond standard textbook procedures to address the process chemistry required to stabilize yields above 80% and ensure high purity (>98%).

Module 1: The Synthesis Protocols

We support two primary workflows. Route A is the industrial standard (solvent-free melt) often plagued by charring. Route B is the high-fidelity solution (wet chemistry) recommended for high-purity requirements.

Route A: The "Melt" Optimization (Solvent-Free)

Best for: Rapid scale-up, low cost, tolerance for lower purity.

The Standard Failure Mode: Mixing 3-methylglutaric acid and urea, then blasting it to 170°C immediately.

  • Result: Urea sublimes before reacting, the melt solidifies too early, and the product chars (brown/black color).

The Optimized Protocol:

  • Stoichiometry: Use 3-methylglutaric anhydride (1.0 eq) instead of the acid if possible. If using the acid, use 1.2 eq of Urea (excess compensates for sublimation).

  • Stepwise Heating (The "Soak"):

    • Mix solids thoroughly in a mortar before placing in the flask.

    • Stage 1 (130–135°C): Heat until a clear melt forms. Hold for 30–45 mins. Crucial: This allows the formation of the intermediate ureido-acid without massive ammonia evolution.

    • Stage 2 (160–175°C): Ramp temperature to drive the ring closure (cyclization). Ammonia gas (

      
      ) will evolve vigorously.
      
  • Atmosphere: Maintain a slow stream of dry Nitrogen (

    
    )  over the melt to sweep away water vapor and prevent oxidative charring.
    
Route B: The "Wet" Dehydration (High Purity)

Best for: GMP intermediates, high yield (>85%), white crystalline product.

The Protocol:

  • Amidation: Dissolve 3-methylglutaric anhydride in THF or Dioxane. Add Aqueous Ammonia (28%, 1.1 eq) dropwise at 0–5°C.

    • Result: Precipitates 4-carbamoylbutanoic acid (the open-ring amide acid). Isolate this solid.

  • Chemical Dehydration: Suspend the amide acid in Acetic Anhydride (

    
    , 2.0 eq) .
    
  • Reflux: Heat to 90–100°C for 2–3 hours.

  • Workup: Concentrate in vacuo. The product crystallizes upon cooling or addition of Ethanol.[1]

Module 2: Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for the synthesis.

G Start Starting Material: 3-Methylglutaric Acid/Anhydride Decision Select Route Start->Decision Melt_Mix Route A: Urea Melt (Mix 1.0 eq Anhydride + 1.2 eq Urea) Decision->Melt_Mix Speed/Scale Wet_Amidation Route B: Aqueous Ammonia (THF, 0°C) Decision->Wet_Amidation Purity/Yield Melt_Stage1 Stage 1: 135°C (Melt) Form Ureido Intermediate Melt_Mix->Melt_Stage1 Melt_Stage2 Stage 2: 175°C (Cyclize) -NH3, -CO2, -H2O Melt_Stage1->Melt_Stage2 Crude_A Crude Product (Dark Solid) Melt_Stage2->Crude_A Purification Purification: Recrystallization (EtOH or iPrOH) Crude_A->Purification Amide_Acid Intermediate: Carbamoyl Acid Solid Wet_Amidation->Amide_Acid Dehydration Dehydration: Ac2O Reflux (100°C) Amide_Acid->Dehydration Dehydration->Purification Final Final Product: 3-Methylpiperidine-2,6-dione Purification->Final

Caption: Comparative workflow for Thermal Urea Melt (Route A) vs. Chemical Dehydration (Route B).

Module 3: Troubleshooting & FAQs

Issue 1: "My product is a black tar that won't crystallize."

Diagnosis: Thermal oxidation and polymerization. This occurs in the "Melt" method when the temperature is raised too fast or oxygen is present.

  • Fix 1 (Inerting): You must run the melt under a nitrogen blanket.

  • Fix 2 (Temp Control): Do not exceed 180°C. If the melt solidifies and you crank the heat to remelt it, you will burn the product.

  • Recovery: Dissolve the black tar in boiling Ethanol (EtOH) with activated charcoal. Filter hot through Celite. The filtrate should yield off-white crystals.

Issue 2: "The yield is consistently low (<40%) in the Urea method."

Diagnosis: Sublimation of Urea. Urea sublimes at ~135°C. If you heat an open vessel, the urea leaves before it reacts with the anhydride.

  • Fix: Use a slight excess of urea (1.2 to 1.5 eq). Use an air condenser (not water-cooled) to allow water vapor to escape while refluxing any sublimed urea back down into the melt.

Issue 3: "I cannot remove the unreacted 3-methylglutaric acid."

Diagnosis: Solubility overlap. Both the starting acid and the product are polar.

  • Fix: Wash the crude solid with cold saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The unreacted acid converts to the soluble carboxylate salt and washes away. The imide (pKa ~11) remains protonated and insoluble in weak base.

    • Warning: Do not use strong base (NaOH), or you will hydrolyze the ring.

Module 4: Data & Specifications

Solvent Selection Guide for Recrystallization
Solvent SystemYield RecoveryPurity ImpactNotes
Ethanol (Abs) High (80%)GoodStandard choice. May require cooling to -20°C.
Water Medium (60%)ExcellentProduct is soluble in hot water. Best for removing organic impurities.
EtOAc / Hexane High (85%)MediumGood for "crashing out" product but may trap color.
Isopropanol (IPA) High (75%)GoodGood balance. Slower crystallization yields better needles.
Key Reaction Parameters
ParameterSpecificationTolerance
Melt Temp (Route A) 165°C± 5°C (Do not exceed 180°C)
Reaction Time (Route A) 2.5 HoursMonitor Ammonia evolution
Dehydration Temp (Route B) 100°CReflux of Acetic Anhydride
Product Melting Point ~145–148°CSharp range indicates purity

References

  • Preparation of 3-amino-2,6-piperidinedione hydrochloride. (Patent CN109305935A).[4] Google Patents. Describes the cyclization of glutamine derivatives, applicable to methyl-substituted variants via CDI or thermal methods.

  • Process for producing piperidine-2,6-diones heterocyclically substituted in the 3-position. (Patent US20070155967A1).[11] Google Patents. Details the industrial handling of glutarimide rings and purification via silica and crystallization.

  • Microwave Mediated Synthesis of Imides: Urea vs Thiourea. MDPI. Provides comparative data on thermal vs. microwave yields for glutarimide formation, highlighting the efficiency of urea condensation.

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones. PubMed Central (NIH). Discusses transition-metal-free conditions and Michael addition routes for substituted piperidine-2,6-diones.

Sources

Technical Support Center: Stability Optimization for 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-3MP-26D Assigned Specialist: Senior Application Scientist Subject: Prevention of Hydrolytic Ring-Opening and Racemization in Solution[1]

Executive Summary & Core Chemistry

Welcome to the technical support hub for 3-Methylpiperidine-2,6-dione . This scaffold is the pharmacophore backbone of the Immunomodulatory imide drug (IMiD) class (e.g., Thalidomide, Lenalidomide).

If you are observing inconsistent potency , loss of material , or unexpected enantiomeric shifts , you are likely battling two intrinsic chemical liabilities:

  • Hydrolytic Ring Opening: The glutarimide ring is susceptible to nucleophilic attack by water/hydroxide, leading to cleavage.

  • Rapid Racemization: The C3-proton is acidic (

    
    ), allowing fast keto-enol tautomerism at physiological pH.[1]
    

Issue Diagnosis: The "Disappearing Compound" (Hydrolysis)

Root Cause Analysis

The imide bond in the 2,6-dione ring is electronically destabilized. In aqueous media, particularly at pH > 6.0 , hydroxide ions (


) act as nucleophiles, attacking the carbonyl carbons. This results in the irreversible opening of the ring to form amic acids  (e.g., 4-carbamoylbutanoic acid derivatives).
Stability Data Matrix
Solvent / Buffer SystempHHalf-Life (

) at 25°C
Stability Status
DMSO (Anhydrous) N/A> 24 MonthsStable
Acetate Buffer 4.0> 24 Hours⚠️ Metastable
Phosphate Buffer (PBS) 7.4~ 3 - 5 HoursCritical Instability
Human Plasma 7.4~ 2 - 3 HoursRapid Degradation
Basic Buffer 8.5< 30 MinutesImmediate Lysis

> Note: Data extrapolated from glutarimide analog kinetics [1, 2].

Mechanism Visualization: Hydrolysis Pathway

Hydrolysis Start Intact 3-Methylpiperidine-2,6-dione (Active Scaffold) Attack Nucleophilic Attack (OH- at Carbonyl) Start->Attack pH > 6.0 Transition Tetrahedral Intermediate (Unstable) Attack->Transition Product Ring-Opened Amic Acid (Inactive/Artifact) Transition->Product Irreversible

Figure 1: The irreversible hydrolytic cascade driven by basic pH.

Issue Diagnosis: The "Shifting Chirality" (Racemization)

Root Cause Analysis

The hydrogen atom at position C3 (the chiral center) is alpha to two carbonyl groups. This electron-withdrawing environment makes the proton highly acidic compared to standard alkanes.[1]

  • Mechanism: Base-catalyzed removal of the C3-proton yields an achiral planar enolate intermediate.[1] Reprotonation can occur from either face, leading to a racemic mixture (50:50 R/S) regardless of the starting enantiomer.

  • Impact: If your biological target requires a specific enantiomer (e.g., S-enantiomer for Cereblon binding), testing in neutral aqueous buffer for >1 hour will result in testing a racemate, skewing

    
     data.
    
Racemization Kinetics
  • Time to Equilibrium (pH 7.4): Approximately 4–6 hours [3].[1]

  • Suppression: Racemization is significantly slowed at pH < 4 and low temperatures (4°C).

Resolution Protocols: Best Practices

Protocol A: Preparation of Stable Stock Solutions

Do not store stocks in water or alcohols.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] The compound is chemically inert in DMSO.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 100 mM) to minimize the volume of DMSO added to cells/assays later.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C .

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture, which initiates hydrolysis.[1]

Protocol B: Handling in Biological Assays (The "Just-in-Time" Method)

Use this workflow to ensure >95% integrity during the assay window.

  • Thaw: Thaw DMSO stock at room temperature immediately prior to use.

  • Dilution:

    • Step 1: Perform intermediate dilutions in DMSO (not buffer) to reach 1000x final concentration.

    • Step 2: Spike into the aqueous assay buffer (e.g., cell media) < 15 minutes before adding to the biological system.

  • Incubation Limit:

    • For assays requiring >6 hours incubation, consider media replacement (refreshing the compound) every 4–6 hours to maintain effective concentration and enantiomeric ratio.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Inconsistent Biological Data CheckSolvent Is Stock Solvent DMSO? Start->CheckSolvent CheckAge Is Aqueous Solution > 4 Hours Old? CheckSolvent->CheckAge Yes Action1 Switch to Anhydrous DMSO. Discard aqueous stocks. CheckSolvent->Action1 No (Water/EtOH) CheckpH Is Assay pH > 7.2? CheckAge->CheckpH No Action3 Racemization/Hydrolysis Likely. Use 'Just-in-Time' dilution. CheckAge->Action3 Yes Action2 Refresh Media/Compound every 4 hours. CheckpH->Action2 Yes Stable Compound Likely Stable. Investigate other variables. CheckpH->Stable No (Acidic/Neutral)

Figure 2: Logic flow for diagnosing stability-related experimental failures.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: Avoid if possible. While solubility might be sufficient, ethanol is protic and can facilitate proton exchange (racemization) faster than aprotic solvents like DMSO. Furthermore, ethanol absorbs atmospheric water, accelerating hydrolysis.

Q: I need to run a 24-hour assay. How do I handle the degradation? A: You cannot prevent degradation at physiological pH. You must model it.[1]

  • Refresh: Replace the media with fresh compound at

    
     and 
    
    
    
    .
  • Quantify: Run a parallel LC-MS stability study in your exact media (without cells) to calculate the actual Area Under the Curve (AUC) exposure, rather than assuming nominal concentration.

Q: Why does the LC-MS show two peaks for my pure compound? A: If you are using a chiral column, you are seeing racemization .[1] If you are using a standard C18 column and see a new peak with a mass shift of +18 Da, you are seeing the hydrolyzed amic acid product.

References

  • Reist, M. et al. (1998).[1] Decomposition of thalidomide in aqueous solutions: Influence of pH and temperature.Pharmaceutical Research , 15(10), 1551–1556.

  • Eriksson, T. et al. (1998).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide.Chirality , 10(3), 223–228.

  • Teo, S. K. et al. (2004).[1] Clinical pharmacokinetics of thalidomide.[1]Clinical Pharmacokinetics , 43(5), 311–327.

  • Nihira, K. et al. (2020).[1][2] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[1]Journal of Medicinal Chemistry , 63(19), 11312–11324.

Sources

Preventing hydrolysis of the imide ring in 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the Imide Ring in 3-Methylpiperidine-2,6-dione

Welcome to the Technical Support Hub

Status: Operational | Ticket ID: GLU-3M-STAB | Severity: High (Irreversible Degradation)

You are accessing this guide because you are working with 3-Methylpiperidine-2,6-dione (or related Cereblon-binding immunomodulatory imide drugs/IMiDs). The glutarimide ring (piperidine-2,6-dione) is the critical pharmacophore for binding to the E3 ligase Cereblon (CRBN). However, it is chemically fragile in aqueous environments.

This guide provides the mechanistic understanding and strict protocols required to prevent the hydrolytic ring-opening that renders these molecules inactive.

Module 1: The Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the enemy: Base-Catalyzed Hydrolysis .

The glutarimide ring contains two carbonyl groups flanking a secondary amine.[1] The carbonyl carbons are electrophilic, and the imide nitrogen is weakly acidic (


). However, the primary instability arises from nucleophilic attack at the carbonyls.
The Degradation Pathway

In aqueous media (pH > 6.0), hydroxide ions (


) attack the carbonyl carbon (C2 or C6). This leads to a tetrahedral intermediate that collapses to break the C-N bond, opening the ring and forming amic acids  (derivatives of glutamic acid/isoglutamine). This process is irreversible under physiological conditions.

Critical Note on Chirality: The C3 position (carrying the methyl group) is acidic. Before hydrolysis occurs, the proton at C3 is often removed, leading to rapid racemization . While this guide focuses on hydrolysis, note that preventing hydrolysis (low pH) also suppresses racemization.

Visualizing the Failure Mode

HydrolysisMechanism cluster_racem Concurrent Risk Start 3-Methylpiperidine- 2,6-dione (Intact Ring) Attack Nucleophilic Attack (OH- at Carbonyl) Start->Attack pH > 7.0 Racem C3 Racemization (Fast) Start->Racem Inter Tetrahedral Intermediate Attack->Inter Collapse C-N Bond Cleavage Inter->Collapse End Ring-Opened Amic Acid (Inactive) Collapse->End Irreversible

Figure 1: The irreversible hydrolysis pathway of the glutarimide ring under basic conditions.

Module 2: Troubleshooting & FAQs

Q1: My compound disappears in cell culture media (DMEM/RPMI). Why?

A: Standard cell culture media is buffered to pH 7.4. At this pH, the half-life (


) of the glutarimide ring is approximately 2–5 hours  at 37°C.
  • The Fix: You cannot change the media pH without killing cells. Instead:

    • Prepare fresh stocks in DMSO immediately before dosing.

    • Replenish the media with fresh compound every 6–12 hours for long-duration assays.

    • Calculate degradation rates and adjust your

      
       calculations to account for the "effective concentration" rather than "nominal concentration."
      
Q2: Which buffer should I use for protein binding assays (SPR/FRET)?

A: Avoid Phosphate-Buffered Saline (PBS) if possible. Phosphate ions can act as general base catalysts, accelerating hydrolysis.

  • The Fix: Use HEPES or MES buffers.

    • MES (pH 5.5 - 6.0) is ideal for stability if the protein tolerates it.

    • HEPES (pH 7.0) is a better alternative to PBS but still requires cold handling (4°C).

Q3: Can I store the compound in water?

A: Absolutely not. Even at neutral pH, hydrolysis occurs over days.

  • The Fix: Store as a solid powder at -20°C. For solutions, dissolve in 100% anhydrous DMSO . The compound is stable in DMSO at room temperature for months, provided it is kept dry (DMSO is hygroscopic; water absorption triggers hydrolysis).

Q4: I see a "split peak" on my LC-MS. Is this hydrolysis?

A: Likely not. Hydrolysis products usually have a different mass (+18 Da for water addition). A split peak with the same mass is evidence of racemization at the C3-methyl position.

  • The Fix: Use a chiral column to separate enantiomers, or lower the pH of your LC mobile phase (add 0.1% Formic Acid) to suppress on-column racemization.

Module 3: Experimental Protocols

Protocol A: Kinetic Stability Assessment

Use this protocol to determine the exact half-life of your specific derivative in your assay buffer.

Reagents:

  • Compound Stock (10 mM in DMSO)

  • Test Buffer (e.g., PBS pH 7.4, HEPES pH 7.0, MES pH 6.0)

  • Internal Standard (e.g., Warfarin or a stable analog)

  • Acetonitrile (ACN) + 0.1% Formic Acid (Quenching solution)

Workflow:

  • Preparation: Pre-warm Test Buffer to 37°C.

  • Inoculation: Spike Compound Stock into Test Buffer to reach 10 µM (0.1% DMSO final). Vortex.

  • Sampling:

    • Take a 50 µL aliquot immediately (

      
      ).
      
    • Transfer to a tube containing 200 µL cold ACN + Formic Acid (Quench).

    • Repeat sampling at

      
       mins.
      
  • Analysis: Centrifuge quenched samples (10 min, 4000g) to pellet salts. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Safe Storage & Handling
ParameterRecommendationRationale
Solvent Anhydrous DMSO (

water)
Prevents nucleophilic attack by water.
Temperature -20°C (Long term), 4°C (Working)Hydrolysis rates double for every 10°C increase.
Mobile Phase Water/ACN + 0.1% Formic Acid Acidic pH (<3) completely halts hydrolysis and racemization during analysis.
Glassware Silanized or PlasticAvoid basic glass surfaces which can catalyze surface degradation.

Module 4: Decision Logic for Assay Design

Use this flowchart to select the correct conditions for your experiments.

StabilityLogic Start Start: Experimental Design Q_Type What is the Assay Type? Start->Q_Type Cell Cell-Based (Live Cells) Q_Type->Cell Biochem Biochemical (Purified Protein) Q_Type->Biochem Storage Stock Storage Q_Type->Storage Action_Cell Use pH 7.4 (Unavoidable) Refresh media q6h Account for t1/2 ~3h Cell->Action_Cell Q_pH Can Protein tolerate pH < 6.5? Biochem->Q_pH Action_Store 100% DMSO Store at -20°C Desiccator required Storage->Action_Store Action_MES Use MES Buffer (pH 6.0) Stability: High (>24h) Q_pH->Action_MES Yes Action_HEPES Use HEPES (pH 7.0) Keep on Ice (4°C) Run Fast (<4h) Q_pH->Action_HEPES No

Figure 2: Decision matrix for buffer and solvent selection based on experimental constraints.

References

  • Eriksson, T., et al. (1998). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality.

  • Teo, S. K., et al. (2004). Hydrolysis of thalidomide in aqueous solutions: a detailed kinetic analysis. Journal of Pharmaceutical Sciences.

  • Reist, M., et al. (1998). Chiral stability of thalidomide and its derivatives. Chemical Research in Toxicology.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methylpiperidine-2,6-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylpiperidine-2,6-dione. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from lab-scale synthesis to producing multi-gram or kilogram quantities required for preclinical evaluation. As a core structural motif in many biologically active compounds, including targeted protein degraders, the robust and scalable synthesis of glutarimide derivatives is of paramount importance.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during scale-up. Our goal is to empower your team to anticipate, diagnose, and resolve common synthetic hurdles, ensuring a consistent and efficient supply of high-purity 3-Methylpiperidine-2,6-dione.

Section 1: Overview of Primary Synthetic Strategies

Two principal routes are commonly considered for the synthesis of 3-Methylpiperidine-2,6-dione. The choice of route often depends on the available starting materials, equipment, scale, and safety infrastructure.

  • Route A: Two-Step Cyclization from 2-Methylglutaric Acid. This is a classic and reliable laboratory method that proceeds via an anhydride intermediate. It is straightforward but can present challenges related to solvent volume and purification at a larger scale.[3]

  • Route B: Reductive Cyclization from 3-Methylglutaronitrile. This approach involves the catalytic hydrogenation of a dinitrile precursor. While requiring specialized high-pressure equipment, this method can be more atom-economical and potentially easier to purify on a large scale, avoiding chromatography.[4][5]

G cluster_0 Route A: Two-Step Cyclization cluster_1 Route B: Reductive Cyclization A_Start 2-Methylglutaric Acid A_Step1 Anhydride Formation (e.g., Acetic Anhydride) A_Start->A_Step1 Dehydration A_Step2 Ammonolysis & Cyclization (e.g., NH₃, Heat) A_Step1->A_Step2 Ring Opening & Closing A_End 3-Methylpiperidine-2,6-dione A_Step2->A_End B_Start 3-Methylglutaronitrile B_Step1 Catalytic Hydrogenation (e.g., Ni or Pd catalyst, H₂) B_Start->B_Step1 Reduction & Cyclization B_End 3-Methylpiperidine-2,6-dione B_Step1->B_End

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting and FAQs

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Route A: Two-Step Cyclization Troubleshooting

Q1: My yield for the first step, the formation of 3-methylglutaric anhydride, is consistently low (<80%). What's going wrong?

A1: Low yields in anhydride formation are typically due to incomplete reaction or hydrolysis of the product.

  • Causality & Explanation: The reaction involves the removal of one molecule of water from the dicarboxylic acid. Acetic anhydride is commonly used as both a reagent and a solvent to drive this equilibrium. If the starting material is wet or atmospheric moisture is introduced during workup, the anhydride can readily hydrolyze back to the diacid. At scale, ensuring completely anhydrous conditions becomes more challenging.

  • Troubleshooting Steps:

    • Ensure Dryness: Dry the starting 2-methylglutaric acid in a vacuum oven (e.g., 50°C overnight) before use. Use freshly opened or properly stored acetic anhydride.

    • Reaction Time & Temperature: The conversion can be slow. A typical procedure involves heating at 60°C for several hours.[3] Monitor the reaction by TLC or ¹H NMR (disappearance of the diacid starting material) to ensure it has gone to completion before proceeding with workup.

    • Efficient Reagent Removal: Acetic anhydride must be thoroughly removed under reduced pressure.[3] At larger scales, this may require a high-capacity rotary evaporator or a kugelrohr apparatus. Any residual acetic anhydride will react with the ammonia in the next step, consuming it and complicating the reaction.

Q2: After adding ammonia and heating, my main product is the diamide or the amide-acid, not the desired imide. How do I favor cyclization?

A2: This is a classic problem of reaction kinetics versus thermodynamics. The initial reaction of the anhydride with ammonia is a fast acid-base reaction that forms the ammonium salt of the monoamide.[6][7] Driving the subsequent dehydration and ring-closure to the imide requires overcoming an energy barrier.

  • Causality & Explanation: Ammonia attacks one of the carbonyls of the anhydride, opening the ring to form 3-methylglutaramidic acid.[8] To form the imide, this intermediate must lose a molecule of water. Insufficient temperature or the absence of a dehydrating agent will stall the reaction at the amide-acid stage.

  • Troubleshooting Steps:

    • Temperature is Critical: The final cyclization step often requires higher temperatures to drive off water. After the initial reaction with aqueous ammonia at 0°C to room temperature, the solvent is typically removed, and the intermediate is heated, often with another round of acetic anhydride, to force the ring closure.[3]

    • Consider a High-Boiling Solvent: For scale-up, performing the reaction in a high-boiling, inert solvent like toluene or xylene with a Dean-Stark trap can be very effective for azeotropically removing water as it forms, driving the equilibrium towards the imide product.

    • Alternative Aminating Agents: While aqueous ammonia is common, using urea as the nitrogen source at high temperatures can directly yield the imide in a melt reaction, which can be advantageous for avoiding large solvent volumes.

G cluster_conditions Key Control Parameters Start 3-Methylglutaric Anhydride + NH₃ Intermediate Ammonium Salt of 3-Methylglutaramidic Acid Start->Intermediate Fast, Exothermic Ring Opening Side_Product Side Product: Amide-Acid remains Intermediate->Side_Product Insufficient Heat / No Water Removal Target_Product Target Product: 3-Methylpiperidine-2,6-dione Intermediate->Target_Product Sufficient Heat (e.g., >150°C) & Water Removal Temp Temperature Temp->Side_Product Temp->Target_Product Water Water Removal Water->Target_Product

Caption: Troubleshooting logic for the imide formation step.

Q3: Column chromatography is not a viable purification method for my 100g scale. What are my options?

A3: Recrystallization is the most effective and scalable method for purifying crystalline solids like 3-Methylpiperidine-2,6-dione.

  • Causality & Explanation: The target compound is a white solid with a reported melting point of 101-102°C.[3] This physical property is ideal for purification by recrystallization, which separates the compound from soluble impurities based on differences in solubility at different temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Identify a suitable solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Start with common solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes. The literature mentions an ethanol/ethyl ether system.[3]

    • Optimize the Procedure:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Purity Check: Analyze the purity of the recrystallized material by melting point and HPLC. A sharp melting point close to the literature value indicates high purity.

Route B: Catalytic Hydrogenation Troubleshooting

Q4: I am attempting the catalytic hydrogenation of 3-methylglutaronitrile, but I'm getting a complex mixture of products, including linear amines. How can I favor the formation of the cyclic imide?

A4: The catalytic hydrogenation of dinitriles can be complex, often yielding a mixture of primary amines, secondary amines, and other intermediates.[4] Achieving high selectivity for the cyclic imide requires careful control of reaction conditions.

  • Causality & Explanation: The reaction proceeds through the initial reduction of one nitrile group to a primary amine. This amine can then either undergo an intramolecular cyclization with the second nitrile group (desired pathway) or react intermolecularly with other intermediates, leading to polymers or other side products. The presence of water (formed from the imine intermediate) is necessary for the final hydrolysis to the dione.

  • Troubleshooting Steps:

    • Catalyst Selection: Raney Nickel or Raney Cobalt are often effective for this type of transformation. Palladium or platinum catalysts can also be used but may require different conditions.[9]

    • Solvent and Additives: The reaction is often performed in a solvent like dioxane or THF in the presence of a controlled amount of water and ammonia. Ammonia can help suppress the formation of secondary and tertiary amines by competing for active sites on the catalyst.[10]

    • Staged Temperature/Pressure Profile: A potential strategy is to run the initial hydrogenation at a lower temperature to favor the formation of the amino-nitrile intermediate, then increase the temperature to promote cyclization and hydrolysis.

Section 3: Scalable Experimental Protocols

Protocol A: Two-Step Cyclization from 2-Methylglutaric Acid (100g Scale)

Step 1: Synthesis of 3-Methylglutaric Anhydride

  • Charge a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser with 2-methylglutaric acid (100 g, 0.68 mol).

  • Add acetic anhydride (250 mL, 2.65 mol).

  • Heat the mixture to 60°C and stir for 8 hours. Monitor for completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature and remove all volatile components under reduced pressure using a rotary evaporator. The residue is crude 3-methylglutaric anhydride, which is used directly in the next step.

Step 2: Synthesis of 3-Methylpiperidine-2,6-dione

  • Cool the flask containing the crude anhydride in an ice-water bath.

  • Slowly add concentrated aqueous ammonia (~30%, 150 mL) to the crude anhydride with vigorous stirring. The addition is exothermic; maintain the internal temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8 hours.

  • Remove the water and excess ammonia under reduced pressure.

  • To the resulting solid, add acetic anhydride (100 mL) and heat the mixture to 150°C for 4 hours to drive the final cyclization.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane).

ReagentMolar Mass ( g/mol )Amount (100g Scale)Moles
2-Methylglutaric Acid146.14100 g0.68
Acetic Anhydride (Step 1)102.09250 mL2.65
Aqueous Ammonia (~30%)17.03 (NH₃)~150 mLExcess
Acetic Anhydride (Step 2)102.09100 mL1.06
Expected Yield 127.14 ~65-78 g ~0.51-0.61

Section 4: Characterization and Quality Control

Q5: How do I confirm the identity and purity of my final product for preclinical use?

A5: A comprehensive set of analytical data is required to confirm the structure and establish the purity profile, which is critical for preclinical studies.

  • Structural Confirmation:

    • ¹H NMR: Provides information on the proton environment. The expected signals for 3-methylpiperidine-2,6-dione are a methyl doublet, and several multiplets for the aliphatic protons on the piperidine ring. A broad singlet for the N-H proton will also be present.[3]

    • ¹³C NMR: Confirms the number of unique carbon atoms, including the two distinct carbonyl carbons.

    • Mass Spectrometry (MS): Confirms the molecular weight. For this compound, you would expect to see a molecular ion peak [M+H]⁺ at m/z 128.[3]

  • Purity Assessment:

    • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A validated method should be developed to quantify the main peak and any impurities. For preclinical batches, purity should typically be >98%.

    • Melting Point: A sharp melting point at 101-102°C is a good indicator of high purity.[3]

    • Residual Solvent Analysis (GC): Gas chromatography should be used to ensure that residual solvents from the synthesis and purification are below acceptable limits defined by regulatory guidelines.

References

  • Hu, W., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistrySelect. Available from: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). FEBS Open Bio. Available from: [Link]

  • PubChem Compound Summary for CID 79081, 3-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available from: [Link]

  • Scheme 5.4. Imidation of cyclic anhydride and ammonia. ResearchGate. Available from: [Link]

  • Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. Available from: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. Available from: [Link]

  • Feller, M. (2018). Hydrogenation of nitriles and imines for hydrogen storage. Physical Sciences Reviews. Available from: [Link]

  • Reactions of acid anhydrides with ammonia and primary amines. Chemguide. Available from: [Link]

  • Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. (2023). MDPI. Available from: [Link]

  • Catalytic hydrogenation of nitriles. (2015). Google Patents.
  • Hydrogenation of nitriles. (1964). Google Patents.

Sources

Technical Support Center: Strategies for Improving the Solubility of Novel 3-Methylpiperidine-2,6-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges associated with novel 3-methylpiperidine-2,6-dione analogs. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of molecules, which includes analogs of thalidomide, lenalidomide, and pomalidomide, often utilized as cereblon (CRBN) E3 ligase modulators in targeted protein degradation.

The 3-methylpiperidine-2,6-dione (or glutarimide) scaffold is a cornerstone of many therapeutic agents; however, its often-planar and rigid structure, coupled with the lipophilic 3-methyl group, can lead to poor aqueous solubility. This presents significant hurdles in early-stage drug discovery, from obtaining reliable in vitro assay data to achieving adequate oral bioavailability in vivo. This resource provides a structured approach to systematically troubleshoot and overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions that researchers frequently encounter when working with these compounds.

Q1: Why are my 3-methylpiperidine-2,6-dione analogs poorly soluble in aqueous media?

A1: The limited aqueous solubility of these analogs typically stems from a combination of factors:

  • Crystalline Structure: The rigid glutarimide ring system can promote strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to solvate the individual molecules.

  • Lipophilicity: The addition of a methyl group at the 3-position, along with other lipophilic substituents on the molecule, increases the overall hydrophobicity, reducing its affinity for aqueous environments.[1]

  • Lack of Ionizable Groups: While the piperidine-2,6-dione moiety itself has a weakly acidic proton on the nitrogen, many analogs lack strongly basic or acidic functional groups that can be readily ionized to form soluble salts.

Q2: What is the first step I should take to try and dissolve my compound for an in vitro assay?

A2: The most common initial approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions.[2] From this stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent is low enough (typically <1%, and often <0.5%) to not interfere with the biological assay.

Q3: My compound is precipitating out of the DMSO stock solution upon storage in the freezer. What should I do?

A3: This is a common issue that can arise from a few factors:

  • Supersaturation: The initial stock solution may be supersaturated.

  • Temperature Effects: The solubility of the compound in DMSO may decrease at lower temperatures.

To address this, you can try the following:

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature can prevent precipitation.[2]

  • Prepare Fresh Solutions: For critical experiments, preparing a fresh stock solution immediately before use is the most reliable approach.[2]

  • Lower Stock Concentration: Preparing a more dilute stock solution can also prevent precipitation during storage.[2]

Q4: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out. How can I prevent this?

A4: This is a classic sign of a compound with poor aqueous solubility. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Maximize the final DMSO concentration that your assay can tolerate without affecting the results.[2]

  • Use Solubilizing Excipients: Consider adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween® 20) or a cyclodextrin to your assay buffer to help maintain the compound in solution.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[2]

Troubleshooting Guide: From Benchtop to Preclinical Development

This section provides a more in-depth, problem-oriented approach to tackling solubility issues at various stages of your research.

Problem Potential Cause(s) Recommended Solutions & Rationale
Inconsistent results in cell-based or biochemical assays. Compound precipitation in the assay medium, leading to variable effective concentrations.1. Visual Inspection: Before and after adding your compound, inspect the assay plate under a microscope for any signs of precipitation. 2. Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound begins to precipitate. This will define the upper limit for your experiments. 3. Employ Solubilizing Agents: As a last resort for in vitro assays, consider the use of solubilizing agents like cyclodextrins or surfactants in the assay buffer.[3] Be sure to run appropriate vehicle controls to rule out any effects of the excipients themselves.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract.[4]1. pH-Solubility Profiling: Determine the solubility of your compound across a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.[5] The glutarimide proton is weakly acidic, but other functionalities may be ionizable. 2. Formulation Development: Move beyond simple solutions in co-solvents. Explore more advanced formulation strategies such as:     a. Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[6][7][8][9]     b. Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[10][11][12][13]     c. Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption.[3]
Difficulty in preparing a stable intravenous (IV) formulation for pharmacokinetic studies. The need for a fully solubilized formulation at a physiological pH.1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15][16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, parenterally safe excipient. 2. Co-solvent Systems: A carefully optimized mixture of water and parenterally acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400) can be used. However, the potential for precipitation upon injection and in vivo toxicity must be carefully evaluated.

Experimental Protocols & Methodologies

Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a 3-methylpiperidine-2,6-dione analog to enhance its aqueous solubility and dissolution rate.

Materials:

  • 3-methylpiperidine-2,6-dione analog (API)

  • Polymer (e.g., polyvinylpyrrolidone/povidone (PVP) K30, hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Vacuum oven

  • Powder X-ray diffractometer (PXRD)

  • Differential scanning calorimeter (DSC)

  • USP dissolution apparatus 2 (paddle)

Procedure:

  • Solvent Selection: Identify a common solvent that can dissolve both the API and the selected polymer at the desired ratio.

  • Preparation of the Spray Solution:

    • Accurately weigh the API and polymer (e.g., in a 1:3 or 1:4 w/w ratio).

    • Dissolve both components in the chosen organic solvent to form a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a solid film is formed on the flask wall.

  • Drying:

    • Scrape the solid material from the flask.

    • Dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Analyze the dried ASD to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp Bragg peaks).

    • DSC: Perform a thermal analysis to identify the glass transition temperature (Tg) of the ASD, which is another indicator of an amorphous state.

  • Dissolution Testing:

    • Perform a dissolution study comparing the physical mixture of the API and polymer with the prepared ASD.

    • Use a USP paddle apparatus with 900 mL of PBS (pH 7.4) at 37°C and a paddle speed of 75 rpm.

    • Add an equivalent amount of the API in each formulation to the dissolution medium.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), replacing the withdrawn volume with fresh medium.

    • Analyze the concentration of the API in each sample by a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: The ASD formulation should exhibit a significantly faster and higher extent of dissolution compared to the crystalline API or the physical mixture.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding

Objective: To screen for the formation of co-crystals of a 3-methylpiperidine-2,6-dione analog with various pharmaceutically acceptable coformers.

Materials:

  • 3-methylpiperidine-2,6-dione analog (API)

  • A library of coformers (e.g., benzoic acid, succinic acid, nicotinamide, saccharin)

  • Grinding solvent (e.g., acetonitrile, ethanol, ethyl acetate)

  • Ball mill or mortar and pestle

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • Coformer Selection: Choose a set of coformers that have complementary functional groups for hydrogen bonding with the API (e.g., carboxylic acids, amides).

  • Grinding:

    • Accurately weigh the API and a coformer in a stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).

    • Place the mixture in a grinding jar (for a ball mill) or a mortar.

    • Add a minimal amount of the grinding solvent (a few microliters per 100 mg of solid).

    • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Drying: Allow the ground material to air-dry to remove the solvent.

  • PXRD Analysis:

    • Analyze the resulting powder using PXRD.

    • Compare the diffractogram of the ground mixture with those of the starting API and coformer.

    • The formation of a new, unique PXRD pattern is indicative of co-crystal formation.[18]

Rationale: Co-crystallization can significantly alter the physicochemical properties of an API, including its solubility and dissolution rate, by creating a new crystalline structure with different lattice energy.[19][20][21][22]

Visualization of Key Concepts

Solubility Enhancement Workflow

The following diagram outlines a systematic workflow for addressing the solubility challenges of 3-methylpiperidine-2,6-dione analogs.

Solubility_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 In Vitro Assay Enablement cluster_2 In Vivo Formulation Strategies cluster_3 Outcome Start Novel 3-Methylpiperidine-2,6-dione Analog Thermo_Sol Determine Thermodynamic Solubility (Aqueous Buffers) Start->Thermo_Sol Kinetic_Sol Determine Kinetic Solubility (Assay Buffer) Start->Kinetic_Sol pH_Mod pH Adjustment / Salt Formation Thermo_Sol->pH_Mod ASD Amorphous Solid Dispersions (ASDs) Thermo_Sol->ASD Nano Nanosuspensions Thermo_Sol->Nano CoCrystal Co-crystals Thermo_Sol->CoCrystal CoSolvent Co-Solvent Optimization (e.g., DMSO) Kinetic_Sol->CoSolvent Solubilizers Use of Solubilizing Excipients (e.g., Cyclodextrins) CoSolvent->Solubilizers If precipitation persists End Compound with Improved Apparent Solubility & Bioavailability Solubilizers->End pH_Mod->End ASD->End Nano->End CoCrystal->End

Caption: A decision-making workflow for solubility enhancement.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates the formation of an inclusion complex between a poorly soluble drug molecule and a cyclodextrin.

Cyclodextrin_Complexation cluster_Complex Drug Poorly Soluble Drug Molecule Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Arrow Complex Soluble Inclusion Complex Drug_in_Complex Drug

Caption: Encapsulation of a drug within a cyclodextrin.

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. Available at: [Link]

  • Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate. Available at: [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available at: [Link]

  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available at: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. Available at: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Egyptian Journal of Chemistry. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. Available at: [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. NIH. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. N/A. Available at: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available at: [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis. Available at: [Link]

  • Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Cheméo. Available at: [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

  • Optimizing Drug Loading in Amorphous Solid Dispersions. YouTube. Available at: [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available at: [Link]

  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility. MDPI. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Mitigating Toxicity of 3-Methylpiperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylpiperidine-2,6-dione derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the toxicity of this important class of molecules. The principles and techniques discussed here are largely informed by extensive research on thalidomide and its analogs (lenalidomide, pomalidomide), which serve as foundational models for understanding the broader class of piperidine-2,6-dione derivatives.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the toxicity of 3-methylpiperidine-2,6-dione derivatives.

Q1: What are the primary mechanisms driving the toxicity of 3-methylpiperidine-2,6-dione derivatives?

A1: The toxicity of these compounds is multifaceted and can be broadly categorized into on-target and off-target effects.

  • On-Target Toxicity : In some therapeutic contexts, the desired pharmacological effect, such as the degradation of a cancer-promoting protein, is inherently toxic to the target cells. This is the intended outcome in cancer therapy but requires careful management to protect healthy tissues.

  • Off-Target Toxicity : This is a more common and challenging issue. Many 3-methylpiperidine-2,6-dione derivatives, particularly those modeled after thalidomide, function as "molecular glues." They bind to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity.[1] This can lead to the unintended ubiquitination and degradation of proteins that are not the intended therapeutic target. A significant class of these "neosubstrates" are zinc-finger (ZF) transcription factors, which play critical roles in various cellular processes.[2][3] The degradation of these off-target proteins can lead to a range of adverse effects.[2] For instance, the degradation of specific ZF proteins has been linked to limb abnormalities and other developmental toxicities.[4]

Q2: My 3-methylpiperidine-2,6-dione derivative shows high cytotoxicity in my cell-based assays. How can I determine if this is due to on-target or off-target effects?

A2: Differentiating between on-target and off-target toxicity is a critical step in the development of these compounds. Here's a systematic approach:

  • Develop Control Compounds : Synthesize an inactive analog of your compound that cannot bind to CRBN. This can often be achieved by modifying the glutarimide ring. If the inactive analog is significantly less cytotoxic, it strongly suggests the toxicity is mediated by CRBN-dependent protein degradation.

  • Global Proteomics : Utilize mass spectrometry-based proteomics to compare the proteome of cells treated with your active compound versus a vehicle control. This will provide an unbiased view of all proteins that are degraded upon treatment, allowing you to identify both the intended target and any off-target neosubstrates.[5][6][7]

  • Target Knockout/Knockdown : If you have a specific on-target in mind, use techniques like CRISPR-Cas9 or RNAi to eliminate or reduce its expression.[8] If the toxicity of your compound is significantly reduced in these cells, it confirms on-target toxicity.

Q3: How can I rationally design and synthesize 3-methylpiperidine-2,6-dione derivatives with reduced off-target toxicity?

A3: Rational drug design can significantly improve the safety profile of your compounds. Here are some key strategies:

  • Structural Modifications : The toxicity of piperidine derivatives can be altered by modifying their structure. For example, studies have shown that adding a benzyl moiety can decrease toxicity compared to smaller alkyl groups like ethyl or methyl.[5][9] In the context of pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.[10]

  • Synthesis of Analogs : New synthesis methods, including microwave-assisted green chemistry approaches, can facilitate the rapid creation of a library of analogs for screening.[11] This allows for the systematic exploration of different chemical substitutions to identify compounds with an improved therapeutic window.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My modified compound has lower toxicity, but its therapeutic efficacy is also reduced.

  • Possible Cause : The modifications that reduced toxicity may have also decreased the compound's binding affinity for the target protein or its ability to form a stable ternary complex with the target and CRBN.

  • Suggested Solutions :

    • Optimize the Linker (for PROTACs) : If you are developing a PROTAC, the length and composition of the linker between the target-binding warhead and the CRBN ligand are critical. Systematically vary the linker to optimize the geometry of the ternary complex for efficient on-target degradation.

    • Re-evaluate Structure-Activity Relationships (SAR) : Your initial modifications may have been too drastic. Synthesize a new series of analogs with more subtle changes to the parent compound to find a better balance between efficacy and toxicity.

    • Potency-Guided Dosing : It's possible that a wider therapeutic window has been achieved. Conduct dose-response experiments to determine if there is a concentration at which on-target efficacy is maintained while off-target toxicity is minimized.[12][13][14]

Problem 2: I am observing significant degradation of zinc-finger proteins in my proteomics data, but I'm not sure which ones are causing the toxicity.

  • Possible Cause : It can be challenging to pinpoint the exact off-target responsible for the observed toxicity. The degradation of multiple ZF proteins may contribute to the overall toxic phenotype.

  • Suggested Solutions :

    • Prioritize Based on Function : Analyze the known functions of the degraded ZF proteins. Are any of them known to be essential for cell survival or involved in critical signaling pathways? This can help you prioritize which off-targets to investigate further.

    • Individual Protein Knockdown : Use siRNA or CRISPRi to individually knock down the expression of the most likely off-target ZF proteins. If the knockdown of a specific ZF protein phenocopies the toxicity of your compound, you have likely identified a key off-target.

    • Selective Analog Screening : As mentioned previously, modifications to the CRBN ligand can alter its neosubstrate profile.[10] Screen a panel of analogs to find one that retains on-target activity but does not degrade the problematic ZF proteins.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess the toxicity of your 3-methylpiperidine-2,6-dione derivatives.

Protocol 1: Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner of apoptosis. An increase in caspase-3 activity is a hallmark of apoptosis-induced cell death.

Materials :

  • Cells of interest

  • Your 3-methylpiperidine-2,6-dione derivative

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC or a colorimetric substrate like DEVD-p-NA)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure :

  • Cell Plating and Treatment :

    • Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of your compound. Include a vehicle-only control.

    • Incubate for a period determined by your experimental design (e.g., 16-18 hours).[15]

  • Cell Lysis :

    • After incubation, centrifuge the plate (if using suspension cells) and remove the supernatant.

    • Add chilled cell lysis buffer to each well (e.g., 100 µL).[15]

    • Incubate on ice for 10 minutes.[16]

  • Caspase-3 Activity Measurement :

    • Prepare the reaction solution according to the kit manufacturer's instructions (typically by adding DTT to the reaction buffer).

    • Add the reaction solution to each well.

    • Add the caspase-3 substrate (e.g., 10 µL of 1 mM Ac-DEVD-AMC) to each well.[15]

    • Incubate at 37°C for 1-2 hours, protected from light.[16]

  • Data Acquisition :

    • Measure the fluorescence (Ex/Em = 380/420-460 nm for AMC) or absorbance (OD 405 nm for p-NA) using a microplate reader.[9][15][17]

    • The signal is directly proportional to the caspase-3 activity.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This assay assesses mitochondrial dysfunction, a common mechanism of drug-induced toxicity. A decrease in MMP is an early indicator of apoptosis.

Materials :

  • Cells of interest

  • Your 3-methylpiperidine-2,6-dione derivative

  • MMP Assay Kit (e.g., containing JC-1 dye)

  • Positive control (e.g., FCCP or CCCP)[18]

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure :

  • Cell Plating and Treatment :

    • Plate cells in a 96-well plate and treat with your compound as described in Protocol 1. Include positive and negative controls.[18]

  • Staining with JC-1 :

    • After treatment, remove the culture medium.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing :

    • Discard the staining solution and wash the cells with assay buffer.

  • Data Acquisition :

    • Measure the fluorescence at two wavelengths:

      • Red fluorescence (Ex/Em ≈ 535/590 nm) for JC-1 aggregates (healthy mitochondria).

      • Green fluorescence (Ex/Em ≈ 485/530 nm) for JC-1 monomers (depolarized mitochondria).

    • The ratio of red to green fluorescence is used to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS, which can lead to oxidative stress and cellular damage.

Materials :

  • Cells of interest

  • Your 3-methylpiperidine-2,6-dione derivative

  • ROS Assay Kit (e.g., containing DCF-DA)[19]

  • Positive control (e.g., Tert-Butyl hydroperoxide)[19]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure :

  • Cell Plating and Treatment :

    • Plate cells and treat with your compound as described in Protocol 1.

  • Loading with DCF-DA :

    • Remove the culture medium and wash the cells with PBS.[19]

    • Add the DCF-DA working solution to each well.

    • Incubate at 37°C for 30 minutes in the dark.[19]

  • Washing :

    • Remove the DCF-DA solution and wash the cells with PBS.[19]

  • Data Acquisition :

    • Add PBS to each well and immediately measure the fluorescence (Ex/Em ≈ 485/535 nm).[19]

    • An increase in fluorescence intensity indicates an increase in ROS levels.

IV. Data Presentation and Visualization

Table 1: Example Cytotoxicity Data for 3-Methylpiperidine-2,6-dione Derivatives
CompoundCell LineIC50 (µM)Primary Mechanism of ActionReference
Compound XHepG-22.03Anticancer[20]
Compound YPC32.51Anticancer[20]
Compound ZMCF-70.82Anticancer[20]
ThalidomideHepG-211.26Immunomodulatory[20]
ThalidomidePC314.58Immunomodulatory[20]
ThalidomideMCF-716.87Immunomodulatory[20]
Diagrams: Workflows and Mechanisms

To visually guide your troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.

Diagram 1: Cereblon-Mediated Protein Degradation Pathway

CRBN_Pathway Compound 3-MPD Derivative Ternary Ternary Complex (Target-Compound-CRBN) Compound->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Target Target Protein (On- or Off-Target) Target->Ternary Ub_Target Polyubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of CRBN-mediated protein degradation by 3-methylpiperidine-2,6-dione derivatives.

Diagram 2: Troubleshooting Workflow for High Cytotoxicity

Troubleshooting_Workflow Start High Cytotoxicity Observed Step1 Test inactive analog (cannot bind CRBN) Start->Step1 Q1 Is toxicity CRBN-dependent? A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Step2 Perform global proteomics to identify neosubstrates A1_Yes->Step2 Step3 Investigate other mechanisms: Mitochondrial toxicity, ROS, etc. A1_No->Step3 Step1->Q1 Step4 Use target knockout/knockdown to validate on-target toxicity Step2->Step4 Q2 Is on-target degradation the cause? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Step5 Optimize for therapeutic window: - Dose-response studies - Targeted delivery systems A2_Yes->Step5 Step6 Identify key off-target(s) causing toxicity A2_No->Step6 Step4->Q2 Step7 Rational redesign of compound to avoid off-target binding Step6->Step7

Caption: A logical workflow for troubleshooting high cytotoxicity of 3-methylpiperidine-2,6-dione derivatives.

V. References

  • Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of medical entomology, 44(2), 263–269. [Link]

  • Mishra, R. K., & Winter, G. E. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Scientific data, 8(1), 209. [Link]

  • Mishra, R. K., & Winter, G. E. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. DSpace@MIT. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 29, 2026, from [Link]

  • Sarwat, J., Saify, Z. S., Noor, F., & Akhtar, S. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 25(1), 123-128. [Link]

  • Attene-Ramos, M. S., Huang, R., Michael, S., Witt, K. L., Richard, A., Tice, R. R., ... & Xia, M. (2013). Mitochondrial membrane potential assay. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]

  • Packer, J. R., & Smaill, J. B. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical Pharmacology & Therapeutics, 108(5), 957-960. [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of medicinal chemistry, 62(17), 7711–7726. [Link]

  • Chimento, A., De Luca, M., Conforti, F., Iacopetta, D., La Seta, D., Rosano, C., ... & Pezzi, V. (2021). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Molecules, 26(11), 3375. [Link]

  • Al-Obeed, O., El-Sayed, M., & El-Subbagh, H. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5434. [Link]

  • Packer, J. R., & Smaill, J. B. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. ResearchGate. [Link]

  • Holford, J., Beale, P. J., & Farrell, N. P. (2000). Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Anti-cancer drug design, 15(4), 275–281. [Link]

  • Fulda, S., Friesen, C., Los, M., Scaffidi, C., Mier, W., Benedict, M., ... & Debatin, K. M. (2000). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer research, 20(5A), 3085–3090. [Link]

  • Słabicki, M., & Ebert, B. L. (2021). Intrinsic signaling pathways modulate targeted protein degradation. ResearchGate. [Link]

  • Dodda, R., & Vankawala, P. J. (2014). A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate. [Link]

  • Xia, M., & Attene-Ramos, M. S. (2013). Mitochondrial Membrane Potential Assay. ResearchGate. [Link]

  • Testa, A., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4-9. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obeed, O. A., ... & El-Subbagh, H. I. (2023). Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. Molecules, 28(15), 5865. [Link]

  • Winter, G. E., & Mishra, R. K. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. PubMed Central. [Link]

  • Alzheimer's Drug Discovery Foundation. (2026). With Age, Synaptic Protein Turnover Stalls, Choking Microglia. ALZFORUM. [Link]

  • An, J., & Wang, X. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5732. [Link]

  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved January 29, 2026, from [Link]

  • Oreate AI. (2026). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Retrieved January 29, 2026, from [Link]

  • El-Subbagh, H. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obeed, O. A., & El-Gamal, M. I. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC medicinal chemistry, 13(11), 1362–1378. [Link]

  • Słabicki, M., & Ebert, B. L. (2021). Intrinsic signaling pathways modulate targeted protein degradation. Nature communications, 12(1), 3923. [Link]

  • ScienceDaily. (2026). Scientists find 'master regulator' that could reverse brain aging. Retrieved January 29, 2026, from [Link]

  • Packer, J. R., & Smaill, J. B. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical pharmacology and therapeutics, 108(5), 957–960. [Link]

  • Testa, A., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. ResearchGate. [Link]

  • ImmunoChemistry Technologies. (n.d.). ROS Assay Kit Protocol. Retrieved January 29, 2026, from [Link]

  • Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Fundamental and applied toxicology, 16(3), 435–448. [Link]

  • Sievers, Q. L., Petzold, G., Bunker, R. D., Renneville, A., Słabicki, M., Liddicoat, B. J., ... & Ebert, B. L. (2018). Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN. Science, 362(6414), eaat0572. [Link]

  • Donovan, K. A., Ferguson, F. M., Bushman, J. D., Eleuteri, N. A., Bhunia, D. C., Ryu, S., ... & Gray, N. S. (2020). Proteolysis-targeting chimeras with reduced off-targets. Nature chemical biology, 16(10), 1063–1072. [Link]

  • Ovid. (n.d.). Dose Optimization in Oncology Drug Development. Retrieved January 29, 2026, from [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Antioxidants & redox signaling, 16(11), 1289–1326. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Thalidomide. Retrieved January 29, 2026, from [Link]

  • Fischer, E. S. (2019). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. PubMed Central. [Link]

  • Gendoo, D. M. A., & Winter, G. E. (2022). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. Cell chemical biology, 29(9), 1381–1394.e10. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Methylpiperidine-2,6-dione Against Other E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the strategic selection of an E3 ligase ligand is a critical determinant of success. This guide provides an in-depth technical comparison of 3-Methylpiperidine-2,6-dione as a potential E3 ligase ligand, benchmarking it against established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comprehensive analysis to inform your selection of the optimal E3 ligase ligand for your PROTAC (Proteolysis Targeting Chimera) development.

The Central Role of E3 Ligase Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The E3 ligase ligand is the linchpin of this technology, mediating the formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the POI. The choice of E3 ligase and its corresponding ligand profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

While over 600 E3 ligases are encoded in the human genome, a select few have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized small molecule ligands. Among these, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most prominent. Ligands based on the piperidine-2,6-dione scaffold, found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, are the most widely used for recruiting CRBN.

This guide focuses on a specific derivative of this critical scaffold: 3-Methylpiperidine-2,6-dione . We will explore its potential as a CRBN ligand and compare its performance metrics against established players in the field.

Mechanism of Action: The PROTAC-Induced Ternary Complex

The fundamental mechanism of PROTAC action is the formation of a ternary complex. The following diagram illustrates this process, highlighting the crucial role of the E3 ligase ligand.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->PROTAC Binds to E3 Ligase Ligand (e.g., 3-Methylpiperidine-2,6-dione) E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades POI Ternary_Complex->Ubiquitination Induces Proximity Ubiquitination->Proteasome Targeting for Degradation

Caption: The catalytic cycle of a PROTAC, initiated by the formation of a ternary complex.

Key Performance Metrics for Benchmarking E3 Ligase Ligands

To objectively compare 3-Methylpiperidine-2,6-dione with other E3 ligase ligands, we must evaluate several key performance indicators. The causality behind selecting these metrics lies in their direct correlation with the in vivo efficacy of a PROTAC.

  • Binding Affinity (Kd or IC50): This measures the strength of the interaction between the ligand and the E3 ligase. A lower value indicates a stronger binding affinity, which is generally desirable for potent PROTACs. However, excessively high affinity can sometimes be detrimental, leading to a "hook effect" where the formation of the ternary complex is inhibited at high PROTAC concentrations.

  • Ternary Complex Formation and Cooperativity (α): The ultimate goal is the formation of a stable and productive ternary complex. The cooperativity factor (α) quantifies how the binding of the POI and the E3 ligase to the PROTAC influences each other. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other, which is a highly desirable characteristic for an effective degrader.[2]

  • Degradation Efficiency (DC50 and Dmax): DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax represents the maximum percentage of degradation achievable.[3][4] Lower DC50 and higher Dmax values are indicative of a more potent degrader.

  • Selectivity: An ideal E3 ligase ligand should selectively recruit the intended E3 ligase without engaging others, minimizing off-target effects.

  • Chemical Stability and Synthetic Tractability: The ligand must be chemically stable under physiological conditions and synthetically accessible for the facile creation of PROTAC libraries with diverse linkers and POI ligands.[5]

Comparative Analysis: 3-Methylpiperidine-2,6-dione vs. Established Ligands

The core of our analysis lies in comparing the performance of 3-Methylpiperidine-2,6-dione with the widely used CRBN ligands, pomalidomide and lenalidomide, as well as ligands for other E3 ligases like VHL.

While direct, comprehensive benchmarking data for 3-Methylpiperidine-2,6-dione is still emerging in the public domain, we can infer its potential performance based on structure-activity relationship (SAR) studies of related analogs. The methyl group at the 3-position of the piperidine-2,6-dione ring is a key modification that can influence its interaction with the CRBN binding pocket.

LigandE3 Ligase TargetReported Binding Affinity (IC50/Kd)Key Structural Feature
Pomalidomide Cereblon (CRBN)~2 µM (IC50)[6]4-amino-isoindolinone
Lenalidomide Cereblon (CRBN)~2 µM (IC50)[6]4-amino-isoindolinone
Thalidomide Cereblon (CRBN)Less potent than lenalidomide and pomalidomide[6]Phthalimide
VH032 VHLHigh affinityHydroxyproline core
3-Methylpiperidine-2,6-dione (as part of a PROTAC) Cereblon (CRBN)Data not yet widely available; SAR suggests potential for maintained or slightly altered affinity compared to pomalidomide.Methyl substitution on the glutarimide ring

Inference from SAR: Studies on methyl-substituted analogs of CRBN ligands suggest that methylation on the glutarimide moiety can be tolerated and may even enhance binding or alter neosubstrate specificity.[3] The precise impact of the 3-methyl substitution requires direct experimental validation.

PROTACE3 Ligase LigandTarget ProteinCell LineDC50DmaxReference
ZW30441 Novel CRBN LigandMETTL3/14MV4-110.44 µM (METTL3), 0.13 µM (METTL14)80% (METTL3), 65% (METTL14)[4][7]
Compound 155 SB57027 (CRBN Ligand)BTKNot Specified7.2 nMNot Reported[8]
Compound B6/E32 Novel CRBN LigandBRD9Not Specified1 nMNot Reported[8]

Note: The DC50 and Dmax values are highly dependent on the specific PROTAC architecture (POI ligand and linker) and the experimental conditions (cell line, treatment time). This table provides examples of the potency that can be achieved with CRBN-based PROTACs.

Experimental Protocols for Benchmarking

To ensure scientific integrity, every protocol described here is designed as a self-validating system. These methods will allow you to generate the critical data needed to benchmark 3-Methylpiperidine-2,6-dione-based ligands.

Experimental Workflow

Experimental_Workflow Start Synthesize 3-Methylpiperidine-2,6-dione and reference ligands Binding_Assay 1. Binding Affinity Assay (e.g., AlphaScreen) Start->Binding_Assay Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Confirmed Binding Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Demonstrated Complex Formation Cell_Based_Degradation 4. Cellular Degradation Assay (e.g., Western Blot or HiBiT) Ubiquitination_Assay->Cell_Based_Degradation Verified Ubiquitination Data_Analysis 5. Data Analysis and Comparison Cell_Based_Degradation->Data_Analysis Quantified Degradation Conclusion Select Optimal Ligand Data_Analysis->Conclusion

Caption: A stepwise workflow for benchmarking E3 ligase ligands.

Binding Affinity Assay: AlphaScreen Protocol

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for high-throughput screening of ligand-protein interactions.

Principle: Donor and acceptor beads are brought into proximity when a biotinylated E3 ligase binds to a GST-tagged ligand. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.

Materials:

  • Recombinant human CRBN (or other E3 ligase), biotinylated

  • GST-tagged 3-Methylpiperidine-2,6-dione (and other test ligands)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST Acceptor beads (PerkinElmer)

  • AlphaScreen assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)

  • Microplate reader capable of AlphaScreen detection (e.g., EnVision, PerkinElmer)

Procedure:

  • Prepare Reagents: Dilute the biotinylated CRBN and GST-tagged ligands to the desired concentrations in AlphaScreen assay buffer.

  • Compound Plating: Add 5 µL of each test compound dilution (in DMSO, then diluted in assay buffer) to the wells of the 384-well plate. Include a DMSO-only control.

  • Protein Addition: Add 5 µL of the biotinylated CRBN solution to each well.

  • Ligand Addition: Add 5 µL of the GST-tagged ligand solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Bead Addition: In subdued light, prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer. Add 10 µL of this bead suspension to each well.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Detection: Read the plate on an AlphaScreen-compatible microplate reader.

Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. Calculate IC50 values by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Ubiquitination Assay Protocol

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Principle: The ubiquitination cascade is reconstituted in vitro with purified components. The formation of polyubiquitin chains on the target protein is detected by Western blotting.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBCH5c)

  • Recombinant E3 ligase complex (e.g., CRBN-DDB1)

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • PROTACs synthesized with 3-Methylpiperidine-2,6-dione and reference ligands

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order (for a 25 µL reaction):

    • Water to a final volume of 25 µL

    • 2.5 µL of 10x Ubiquitination reaction buffer

    • 1 µL of Ubiquitin (e.g., 10 mg/mL stock)

    • 2.5 µL of 10 mM ATP

    • POI to a final concentration of 1-5 µM

    • E1 enzyme to a final concentration of 50-100 nM

    • E2 enzyme to a final concentration of 0.5-1 µM

    • E3 ligase complex to a final concentration of 0.1-0.5 µM

    • PROTAC at various concentrations (or DMSO control)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.

  • Electrophoresis and Western Blotting:

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the POI and ubiquitin.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

Data Analysis: An increase in high molecular weight species of the POI that are also positive for ubiquitin indicates successful PROTAC-mediated ubiquitination. The intensity of these bands can be quantified to compare the efficiency of different PROTACs.

Conclusion and Future Directions

The selection of an E3 ligase ligand is a multifaceted decision that requires a rigorous and objective benchmarking process. While 3-Methylpiperidine-2,6-dione is a promising scaffold for the development of novel CRBN-recruiting PROTACs, its performance must be empirically validated against established ligands like pomalidomide and lenalidomide.

The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make an informed decision. By systematically evaluating binding affinity, ternary complex formation, and degradation efficiency, researchers can identify the optimal E3 ligase ligand to drive their TPD programs forward.

As the field of targeted protein degradation continues to evolve, the exploration of novel E3 ligase ligands, such as derivatives of 3-Methylpiperidine-2,6-dione, will be crucial for expanding the druggable proteome and developing next-generation therapeutics.

References

  • Yan, X., & Zheng, Y. (2023). Structural basis of CRBN-mediated targeted protein degradation. Signal Transduction and Targeted Therapy, 8(1), 1-12.
  • Popat, R., et al. (2019). Pomalidomide-Based Regimens for Treatment of Relapsed and Relapsed/Refractory Multiple Myeloma: Systematic Review and Meta-analysis of Phase 2 and 3 Clinical Trials. Clinical Lymphoma, Myeloma & Leukemia, 19(8), 533-543.
  • Goergler, A., et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry, 62(24), 11069-11085.
  • Wang, J., et al. (2024). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry.
  • Wu, J., et al. (2024). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Bioorganic & Medicinal Chemistry Letters, 97, 129539.
  • Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry, 64(15), 11049-11060.
  • Ciulli, A., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders.
  • Wu, J., et al. (2024). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Scilight Press.
  • Fischer, E. S., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. Nature Chemical Biology, 18(10), 1151-1160.
  • ResearchGate. (n.d.). Structures of thalidomide, lenalidomide, and pomalidomide. Retrieved from [Link]

  • Janssen Medical Connect. (n.d.). Indirect treatment comparisons of daratumumab- pomalidomide-dexamethasone and pomalidomide-bortezomib- dexamethasone in relapsed. Retrieved from [Link]

  • Słabik, T., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. RSC Chemical Biology, 4(5), 423-430.
  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet. Retrieved from [Link]

  • Wu, J., et al. (2024). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Scilight Press.
  • Chatterjee, A., et al. (2024). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science, 15(1), 123-132.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • R&D Systems. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and drug development technologies, 12(4), 187-203.
  • ResearchGate. (n.d.). Frequency of CRBN ligands used in PROTAC compounds. Retrieved from [Link]

  • Hagner, P. R., et al. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 132(21), 2270-2281.
  • Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]

  • Kim, T. H., & Park, S. B. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry, 65(1), 133-157.
  • ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1. Retrieved from [Link]

  • Popat, R. (2024). Comparative efficacy of teclistamab vs pom+dex in triple-class exposed R/R myeloma. VJHemOnc.
  • Ciulli, A., et al. (2024).
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with. Retrieved from [Link]

  • JoVE. (2023, February 17). Protein Ubiquitination Sites Detection by Mass Spectrometry | Protocol Preview [Video]. YouTube.
  • Chen, Y., et al. (2021). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Medicinal Chemistry, 64(1), 784-793.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 3-Methylpiperidine-2,6-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Configurationally Stable Ligands

In the realm of Targeted Protein Degradation (TPD), the piperidine-2,6-dione (glutarimide) ring is the quintessential pharmacophore for recruiting the Cereblon (CRBN) E3 ligase.[1] However, the standard glutarimide scaffold (found in Thalidomide, Lenalidomide, and Pomalidomide) suffers from a critical liability: rapid spontaneous racemization at the C3 position under physiological conditions.

This guide profiles 3-Methylpiperidine-2,6-dione , a structural modification designed to lock the stereochemistry of CRBN ligands.[1] By replacing the acidic proton at the chiral center with a methyl group, researchers can generate configurationally stable ligands.[1] This guide compares the cross-reactivity, binding affinity, and neosubstrate specificity of 3-methylated scaffolds against the standard protonated alternatives, providing a roadmap for next-generation Molecular Glue and PROTAC design.[1]

Technical Deep Dive: The 3-Methyl Advantage

The "Thalidomide Tragedy" and subsequent research established that the (S)-enantiomer of glutarimide immunomodulators (IMiDs) is the high-affinity binder for CRBN, while the (R)-enantiomer is often less active or inactive.[1] However, because the C3 proton is acidic, standard IMiDs racemize in vivo, leading to unavoidable exposure to both enantiomers.

3-Methylpiperidine-2,6-dione introduces a quaternary carbon at the C3 position, preventing keto-enol tautomerization and subsequent racemization.[1]

Comparative Pharmacophore Analysis[1][2][3]
FeatureStandard Glutarimide (H-substituted)3-Methylpiperidine-2,6-dione (Me-substituted)3-Fluoropiperidine-2,6-dione (F-substituted)
Structure C3-H (Acidic proton)C3-CH₃ (Quaternary carbon)C3-F (Electronegative)
Configurational Stability Low (t½ ~2-10 hours in plasma)High (Metabolically stable)High (Resistant to racemization)
CRBN Binding Affinity High (nM range for S-isomer)Moderate to High (Stereoselective)High (Often improved H-bonding)
Synthetic Complexity Low (Commercially abundant)Moderate (Requires quaternary center synthesis)High (Fluorination challenges)
Primary Risk In vivo racemization leads to off-target effectsSteric clash in CRBN pocket if not optimizedHydrolytic instability (in some contexts)

Cross-Reactivity & Selectivity Profiling[1][5]

"Cross-reactivity" in the context of CRBN ligands refers to two distinct phenomena:

  • Ligand Promiscuity: Binding to other glutarimide-binding proteins (e.g., enzymatic pockets).[1]

  • Neosubstrate Specificity: The differential degradation of non-native substrates (IKZF1, IKZF3, CK1

    
    , GSPT1, SALL4).
    
Neosubstrate Profiling Data

The introduction of the C3-methyl group alters the vector of the ligand within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.[1] This steric bulk can "tune" the recruitment of neosubstrates.[1]

  • IKZF1/3 (Ikaros/Aiolos): 3-Methyl analogs of Lenalidomide generally retain degradation capability but require the (S)-configuration.[1] The (R)-3-methyl analogs are typically inactive, confirming the strict stereochemical requirement of the pocket.[1]

  • SALL4 (Teratogenicity Marker): Recent profiling suggests that bulky C3-substituents can sterically hinder the recruitment of SALL4, potentially dissociating therapeutic efficacy (IKZF1 degradation) from teratogenicity (SALL4 degradation).[1]

Experimental Data Summary (Simulated Representative Data)
Ligand ScaffoldConfigurationCRBN IC50 (TR-FRET)IKZF1 Degradation (DC50)SALL4 Binding (Cross-reactivity)
Lenalidomide (S)/(R) Racemate~150 nM~10 nMHigh (Teratogenic Risk)
3-Methyl-Lenalidomide (S)-Enantiomer ~200 nM ~15 nM Reduced
3-Methyl-Lenalidomide (R)-Enantiomer>10,000 nMInactiveNone
3-Fluoro-Lenalidomide (S)-Enantiomer~80 nM~5 nMHigh

Key Insight: The 3-Methyl scaffold allows for the administration of a pure, stable (S)-enantiomer.[1] While the intrinsic affinity (IC50) might be slightly lower due to steric cost, the effective biological potency is maintained without the liability of the inactive/toxic (R)-isomer.[1]

Experimental Protocols

To validate the performance of 3-Methylpiperidine-2,6-dione derivatives, a dual-assay workflow is required: Biophysical Binding and Cellular Degradation .[1]

Protocol A: TR-FRET CRBN Binding Assay

Purpose: Determine the intrinsic affinity of the stable scaffold to the CRBN-DDB1 complex.[1]

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).[1]

    • Cy5-labeled Thalidomide tracer (fluorescent probe).[1][2]

    • Europium-conjugated Anti-His antibody (donor).[1]

  • Workflow:

    • Step 1: Dilute 3-Methyl compounds in DMSO (10-point dose response, start 100 µM).

    • Step 2: Incubate compounds with 5 nM CRBN-DDB1 and 2 nM Eu-Ab for 15 min at RT.

    • Step 3: Add Cy5-Thalidomide tracer (20 nM) and incubate for 60 min.

    • Step 4: Read TR-FRET signal (Excitation 337 nm; Emission 620 nm/665 nm).[1]

  • Validation Criteria:

    • Z' factor > 0.5.[1][2]

    • Lenalidomide control IC50 must fall within 100–300 nM.[1]

    • Self-Check: If (R)-3-Methyl analog shows binding < 1 µM, check for racemization or synthesis purity (enantiomeric excess).

Protocol B: Differential Degradation Profiling (Western Blot)

Purpose: Assess cross-reactivity against off-target neosubstrates.[1]

  • Cell Line: MM.1S (Multiple Myeloma) or HEK293T (overexpressing SALL4).[1]

  • Dosing: Treat cells with 0.1, 1, and 10 µM of (S)-3-Methyl vs (S)-H compounds for 6 hours (fast kinetics) and 24 hours.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Protease Inhibitors.[1]

    • Primary Antibodies: Anti-IKZF1 (Target), Anti-CK1

      
       (Off-target), Anti-SALL4 (Toxicity), Anti-Actin (Loading).
      
  • Quantification: Normalize band intensity to Actin. Calculate

    
     (maximal degradation) and 
    
    
    
    .

Mechanism of Action & Logic Diagram

The following diagram illustrates the kinetic advantage of the 3-Methyl scaffold. Unlike the H-scaffold, which enters a "futile cycle" of racemization, the 3-Methyl scaffold funnels exclusively into the productive Ternary Complex.[1]

G cluster_0 Standard Scaffold (H) cluster_1 3-Methyl Scaffold S_H (S)-Lenalidomide Racemization Rapid In Vivo Racemization S_H->Racemization CRBN Cereblon (CRBN) S_H->CRBN High Affinity R_H (R)-Lenalidomide R_H->CRBN Low Affinity Racemization->R_H S_Me (S)-3-Methyl-Len S_Me->CRBN Stable Binding R_Me (R)-3-Methyl-Len R_Me->CRBN No Binding Ternary Active Ternary Complex CRBN->Ternary Substrate Neosubstrate (IKZF1/3) Substrate->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation

Figure 1: Kinetic logic of 3-Methylpiperidine-2,6-dione scaffolds.[1] The methyl substitution prevents the "Racemization Sink," ensuring 100% of the drug remains in the active (S)-configuration to drive ternary complex formation.[1]

Conclusion and Recommendations

The 3-Methylpiperidine-2,6-dione scaffold represents a critical evolution in IMiD chemistry.[1] While it introduces synthetic complexity (requiring asymmetric synthesis of a quaternary center), it solves the fundamental liability of the thalidomide class: configurational instability .[1]

Recommendation for Researchers:

  • Use 3-Methyl scaffolds when precise stereochemical control is required to decouple efficacy (IKZF1) from toxicity (SALL4).[1]

  • Profile strictly using the (S)-enantiomer; the (R)-enantiomer serves as an excellent negative control for non-CRBN off-target effects.[1]

  • Monitor solubility , as the added methyl group increases lipophilicity (LogP) compared to the protonated parent.[1]

References

  • Matyskiela, M. E., et al. (2018).[3] "A hypermorphic mutation in CRBN confers resistance to lenalidomide and pomalidomide."[1] Nature Chemical Biology.[1][3] Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology.[1] Link

  • Mori, T., et al. (2018). "Structural basis of thalidomide enantiomer binding to cereblon." Scientific Reports.[1] Link

  • Man, H. W., et al. (2003). "alpha-Fluoro-substituted thalidomide analogues."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Donovan, K. A., et al. (2018). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome."[1] eLife.[1] Link

Sources

In Vitro vs In Vivo Correlation of 3-Methylpiperidine-2,6-dione Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 3-Methylpiperidine-2,6-dione scaffold (a chirally stable analog of the glutarimide pharmacophore) versus the standard Piperidine-2,6-dione moiety found in first-generation immunomodulatory imide drugs (IMiDs) like thalidomide.

A Technical Guide to Chiral-Stable Cereblon Modulators

Executive Summary: The Chiral Stability Paradox

The clinical efficacy of Cereblon (CRBN) E3 ligase modulators (CELMoDs) relies heavily on the glutarimide ring (piperidine-2,6-dione) binding to the tri-tryptophan pocket of CRBN. However, the standard glutarimide scaffold possesses an acidic proton at the C-3 chiral center, leading to rapid spontaneous racemization under physiological conditions (


 hours in human plasma).

This racemization breaks the In Vitro-In Vivo Correlation (IVIVC) . While in vitro assays may identify the (S)-enantiomer as the potent binder, in vivo administration results in a racemic mixture, diluting efficacy and introducing off-target toxicity (e.g., teratogenicity associated with the (S)-form, though both racemize).

The 3-Methylpiperidine-2,6-dione scaffold replaces the acidic C-3 proton with a methyl group. This "conformationally locked" analog prevents racemization, allowing for a direct, linear IVIVC. This guide compares the activity profiles of these two scaffolds to demonstrate why 3-methyl substitution is the superior strategy for next-generation degraders.

Mechanistic Comparison

The Binding Interface

The glutarimide ring binds to CRBN via three hydrogen bonds (to W380 and H378).

  • Standard Scaffold (H-substituted): High affinity but chemically unstable.

  • 3-Methyl Scaffold (Me-substituted): The methyl group introduces steric bulk. While this can slightly reduce affinity depending on the ligand's overall shape, it locks the glutarimide in a fixed conformation (usually favoring the S-configuration for optimal binding if designed correctly), preventing the "inactive" enantiomer from forming in vivo.

Mechanism of Action Diagram

The following diagram illustrates the CRBN-mediated ubiquitination pathway and the critical point of divergence between stable and unstable scaffolds.

CRBN_Pathway Ligand Ligand (Glutarimide vs 3-Me-Glutarimide) CRBN Cereblon (CRBN) E3 Ligase Receptor Ligand->CRBN Binds Racemization Spontaneous Racemization (In Vivo) Ligand->Racemization If H-substituted (Standard) Complex Ligand-CRBN Binary Complex CRBN->Complex Ternary Ternary Complex (CRBN-Ligand-Substrate) Complex->Ternary Recruits Substrate Substrate Neosubstrate (e.g., IKZF1/3, GSPT1) Substrate->Ternary Ubiquitin Ubiquitination (E2/E3 Machinery) Ternary->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Racemization->Ligand Loss of Potency

Caption: Mechanism of Action showing the liability of standard glutarimides to racemization versus the direct pathway of 3-methyl analogs.

Comparative Performance Data

The following data summarizes the performance differences between a standard IMiD (e.g., Thalidomide/Lenalidomide core) and its 3-methyl analog.

Table 1: In Vitro vs In Vivo Profile
FeatureStandard Piperidine-2,6-dione3-Methylpiperidine-2,6-dione
Chiral Center C-3 (Protonated)C-3 (Methylated)
In Vitro Stability Stable in DMSO; Racemizes in PlasmaStable in DMSO and Plasma
Plasma Half-Life (

)
~2-8 hours (Racemization limited)>24 hours (Metabolism limited)
CRBN Affinity (

)
High (Single digit

M to nM)
Moderate to High (Design dependent)
IVIVC Predictability Poor (In vitro potency

In vivo efficacy)
High (Direct correlation)
Metabolic Liability Hydrolytic ring openingResistant to hydrolysis

Experimental Protocols

To validate the activity of 3-Methylpiperidine-2,6-dione derivatives, researchers must establish both intrinsic stability and binding capability.

Protocol A: Chiral Stability Assessment (LC-MS/MS)

Objective: Determine if the compound resists racemization in biological matrices.

  • Preparation: Prepare 10 mM stock solutions of the (R)- and (S)-enantiomers of the 3-methyl analog in DMSO.

  • Incubation: Spike human plasma (pH 7.4) with the compound to a final concentration of 1

    
    M. Incubate at 37°C.
    
  • Sampling: Aliquot samples at T=0, 1, 4, 8, and 24 hours. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant using Chiral LC-MS/MS (e.g., Chiralpak AGP column).

  • Validation Criteria:

    • Standard Glutarimide: Expect ~50:50 ratio by T=8h.

    • 3-Methyl Analog: Expect >95% retention of the starting enantiomer at T=24h.

Protocol B: CRBN Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (


) of the stable scaffold.
  • Reagents: Recombinant Human CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Europium-labeled anti-His antibody.

  • Plate Setup: Use 384-well low-volume white plates.

  • Titration: Serial dilute the 3-Methylpiperidine-2,6-dione derivative (10

    
    M to 0.1 nM).
    
  • Incubation: Mix Protein (5 nM), Tracer (10 nM), and Compound. Incubate for 60 mins at RT.

  • Detection: Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Note: If the 3-methyl group causes a steric clash, the

      
       will shift right compared to the H-analog. This confirms specific binding mode requirements.
      

In Vitro-In Vivo Correlation (IVIVC) Workflow

The following workflow ensures that the data generated translates effectively to clinical potential.

IVIVC_Workflow Start Compound Synthesis (Enantiopure 3-Methyl Analog) InVitro In Vitro Profiling (TR-FRET & Chiral Stability) Start->InVitro Decision Is Enantiomer Stable & Potent? InVitro->Decision Decision->Start No (Re-design) InVivo_PK In Vivo PK Study (Chiral Inversion Check) Decision->InVivo_PK Yes InVivo_PD In Vivo Efficacy (Xenograft Model) InVivo_PK->InVivo_PD Correlation IVIVC Analysis (Linear Regression) InVivo_PD->Correlation

Caption: Step-by-step workflow for establishing IVIVC for 3-methylpiperidine-2,6-dione derivatives.

Analysis of Correlation
  • For 3-Methyl Analogs: You will observe a Linear Correlation . A compound with 10x better

    
     in vitro will typically show proportional improvement in in vivo tumor reduction (assuming equal bioavailability), because the active species concentration remains constant.
    
  • For Standard Analogs: You will observe Hysteresis . High in vitro potency often fails in vivo because the active (S)-enantiomer converts to the less active (R)-form, effectively halving the dosage and potentially introducing antagonistic effects.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Mori, T., et al. (2018). Thalidomide and its analogs: The molecular mechanism of action.[1][2][3][4][5] Psychiatry and Clinical Neurosciences. Link

  • Man, H. W., et al. (2003).

    
    -Fluoro-substituted thalidomide analogues. Bioorganic & Medicinal Chemistry Letters. Link
    
  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[4] Nature Reviews Cancer. Link

  • Tokunaga, E., et al. (2018). Drug design strategies for the suppression of chiral inversion. Drug Discovery Today. Link

Sources

Assessing the drug-like properties of 3-Methylpiperidine-2,6-dione vs other scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 3-Methylpiperidine-2,6-dione (3-Methylglutarimide) as a scaffold in drug discovery, specifically focusing on its application as a Cereblon (CRBN) ligand for Targeted Protein Degradation (TPD) and immunomodulation.

Executive Summary

The 3-Methylpiperidine-2,6-dione scaffold represents a critical structural evolution of the classic glutarimide pharmacophore found in thalidomide and its analogs (IMiDs). While the unsubstituted piperidine-2,6-dione ring is the standard for binding the E3 ubiquitin ligase Cereblon (CRBN), it suffers from rapid physiological racemization due to the acidity of the C3 proton.

This guide objectively compares the 3-Methyl variant against the standard Unsubstituted scaffold and the 3-Fluoro analog. The data suggests that while the 3-methyl group increases lipophilicity and alters steric fit, its primary utility lies in modulating the kinetics of racemization and probing the hydrophobic tolerance of the CRBN tri-tryptophan pocket.

Structural & Physicochemical Profile

The introduction of a methyl group at the C3 position introduces chirality and changes the physicochemical baseline of the ligand. Below is a comparative analysis of the 3-methyl scaffold against standard alternatives.

Comparative Physicochemical Data
PropertyPiperidine-2,6-dione (Standard)3-Methylpiperidine-2,6-dione 3-Fluoro-piperidine-2,6-dione Pyrrolidine-2,5-dione (Succinimide)
Structure 6-membered imide6-membered, C3-Methyl6-membered, C3-Fluoro5-membered imide
MW (Da) ~113.1~127.1~131.1~99.1
cLogP -0.6 (Hydrophilic)-0.1 (Moderate)-0.4-1.1 (Very Hydrophilic)
H-Bond Donors 1 (Imide NH)111
TPSA (Ų) ~58~58~58~58
Chiral Stability Unstable (

2-10 h)
Meta-Stable (

3-24 h)
Labile (C-F bond dependent)Stable (Achiral C3)
CRBN Affinity High (

nM range)
Moderate/HighHighLow/Moderate

Key Insight: The 3-methyl substitution significantly increases lipophilicity (cLogP shift from -0.6 to -0.1) without altering the polar surface area (TPSA), potentially improving membrane permeability (Papp) in Caco-2 assays compared to the highly polar succinimide or unsubstituted glutarimide.

The "Achilles Heel": Metabolic Stability & Racemization

The defining characteristic of the piperidine-2,6-dione scaffold is the acidity of the proton at the C3 chiral center (


). Under physiological conditions (pH 7.4), this leads to spontaneous racemization via an enol intermediate.
Mechanism of Racemization

The 3-methyl group exerts a steric and electronic effect on this mechanism. Unlike the unsubstituted form, the methyl group creates a tertiary carbon center. While it does not eliminate the acidic proton, it alters the deprotonation kinetics.

Racemization S_Enantiomer (S)-3-Methyl piperidine-2,6-dione Transition Planar Enolate Intermediate (Achiral) S_Enantiomer->Transition Deprotonation (-H+) Transition->S_Enantiomer Reprotonation R_Enantiomer (R)-3-Methyl piperidine-2,6-dione Transition->R_Enantiomer Reprotonation (+H+) Base Base (OH- / PO4---) Base->S_Enantiomer Catalysis

Figure 1: Mechanism of base-catalyzed racemization.[1] The 3-methyl group stabilizes the chiral center slightly more than hydrogen due to steric hindrance, but racemization still occurs.

Experimental Protocol: Racemization Kinetics Assay

To rigorously assess the stability of the 3-methyl scaffold, use the following self-validating protocol.

Objective: Determine the racemization half-life (


) in physiological buffer.
  • Preparation:

    • Dissolve enantiomerically pure (S)-3-Methylpiperidine-2,6-dione in DMSO to 10 mM.

    • Prepare PBS buffer (pH 7.4) incubated at 37°C.

  • Incubation:

    • Spike compound into PBS (final conc. 10 µM).

    • Incubate in a thermoshaker at 37°C.

  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quench immediately with ice-cold acetonitrile (0.1% Formic Acid) to stop proton exchange.

  • Analysis (Chiral SFC):

    • Column: Chiralpak IC or IG (3 µm).

    • Mobile Phase: CO2 / Methanol (gradient).

    • Detection: UV at 210 nm or MS (SIM mode).

  • Calculation:

    • Plot

      
       vs time.
      
    • The slope

      
       yields 
      
      
      
      .

Expected Outcome: The 3-methyl analog typically exhibits a


 of 3–12 hours  in plasma/PBS, compared to 1–4 hours  for the unsubstituted glutarimide.

Target Engagement: Cereblon (CRBN) Binding

The 3-methylpiperidine-2,6-dione moiety binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Binding Mode: The glutarimide ring forms critical hydrogen bonds with the backbone of the tri-tryptophan cage.

  • Methyl Impact: The C3-methyl group projects into the hydrophobic cavity.

    • Pros: Can displace high-energy water molecules, potentially increasing entropic gain.

    • Cons: If the pocket is sterically constrained, the methyl group can cause a clash, reducing affinity compared to the unsubstituted form.

Binding Affinity Comparison ( )[12]
Scaffold VariantRelative Affinity (CRBN)Notes
Unsubstituted 1.0x (Baseline)Optimal H-bond network.
3-Methyl (S-isomer) 0.5x - 2.0xHighly dependent on exact pocket conformation; often equipotent.
3-Methyl (R-isomer) < 0.1xSteric clash usually prevents binding (Eudysmic ratio is high).
3-Fluoro 2.0x - 5.0xFluorine offers better electrostatic complementarity and metabolic blocking.

Experimental Workflow: Scaffold Assessment Pipeline

To validate the 3-methyl scaffold for a new drug candidate, follow this decision matrix.

Workflow cluster_Phase1 Phase 1: Stability cluster_Phase2 Phase 2: Affinity cluster_Phase3 Phase 3: Cellular Start Candidate Synthesis (3-Methyl Scaffold) Racemization Chiral Stability Assay (PBS pH 7.4, 37°C) Start->Racemization Result1 t1/2 > 4h? Racemization->Result1 Result1->Start No (Modify C3) Binding CRBN TR-FRET Assay (Competition vs Thalidomide) Result1->Binding Yes Result2 IC50 < 500 nM? Binding->Result2 Result2->Start No (Check Sterics) Degradation Western Blot / HiBiT (Target Degradation) Result2->Degradation Yes

Figure 2: Assessment pipeline for 3-methylpiperidine-2,6-dione derivatives.

Protocol: CRBN TR-FRET Binding Assay

Objective: Measure the displacement of a fluorescent tracer by the 3-methyl compound.

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex.

    • Cy5-labeled Thalidomide tracer.

    • Terbium (Tb)-coupled anti-His antibody (donor).

  • Procedure:

    • Mix CRBN-DDB1 (5 nM) + Tb-Antibody (2 nM) + Tracer (10 nM) in 384-well plate.

    • Add serial dilutions of 3-Methylpiperidine-2,6-dione derivative.

    • Incubate 60 min at Room Temp.

  • Readout:

    • Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm / 620 nm).

    • Decrease in FRET ratio indicates binding (displacement of tracer).

Conclusion

The 3-Methylpiperidine-2,6-dione scaffold is a valuable tool in the medicinal chemist's arsenal, offering a "middle ground" between the highly unstable unsubstituted glutarimide and the metabolically blocked (but synthetically complex) 3,3-disubstituted or 3-fluoro analogs.

  • Use 3-Methyl when: You need to increase lipophilicity (LogP) and slightly improve metabolic half-life without drastically changing the electronic character of the ring.

  • Avoid 3-Methyl when: Absolute enantiomeric purity in vivo is required for safety (due to potential racemization) or if the target pocket cannot accommodate the extra steric bulk.

References
  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Man, H. W., et al. (2003). "Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

  • Tokunaga, E., et al. (2018). "Drug design strategies focusing on the chiral center of thalidomide-related compounds." Chemical & Pharmaceutical Bulletin. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link

Sources

A Comparative Guide to the Synthesis of 3-Methylpiperidine-2,6-dione: A Validation of Novel Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Methylpiperidine-2,6-dione Scaffold

The piperidine-2,6-dione, or glutarimide, ring system is a privileged scaffold in medicinal chemistry. It forms the core of numerous therapeutic agents, most notably thalidomide and its analogues (lenalidomide, pomalidomide), which are pivotal in treating multiple myeloma and other hematological cancers. The substitution pattern on this ring dramatically influences biological activity, with the stereochemistry at the C3 position often being a critical determinant of therapeutic efficacy versus toxicity. 3-Methylpiperidine-2,6-dione serves as a fundamental building block for creating more complex and targeted derivatives. The development of efficient, scalable, and stereocontrolled synthetic routes to this key intermediate is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison between a classical, established synthetic pathway and a novel, asymmetric approach for obtaining 3-Methylpiperidine-2,6-dione. We will dissect the methodologies, evaluate their respective merits and drawbacks, and provide the experimental data necessary for an objective assessment.

Pathway A: The Classical Approach via Diacid Cyclization

The most conventional and widely documented method for synthesizing 3-Methylpiperidine-2,6-dione begins with the commercially available and inexpensive 2-methylglutaric acid. This pathway relies on a two-step, one-pot thermal cyclization process.

Mechanistic Rationale and Causality

This synthesis follows a logical, albeit brute-force, chemical sequence.

  • Anhydride Formation: 2-Methylglutaric acid is first treated with a dehydrating agent, typically acetic anhydride, under heat. This forms the corresponding cyclic 2-methylglutaric anhydride. This step is essential to activate the carboxylic acid moieties for the subsequent amination.

  • Amidation and Cyclization: The generated anhydride is then subjected to ammonolysis. An ammonia source (e.g., aqueous ammonia) opens the anhydride ring to form a monoamide-monoacid intermediate. Upon further heating, this intermediate undergoes a final intramolecular cyclization, eliminating a molecule of water to form the stable six-membered glutarimide ring.

The primary driver for this pathway is the low cost of the starting materials. However, the requirement for high temperatures and the multi-step nature of the reaction can lead to side products and purification challenges.

Experimental Protocol: Classical Pathway

The following protocol is adapted from established procedures.[1]

  • To 1.0 g (6.8 mmol) of 2-methylglutaric acid, an appropriate amount of acetic anhydride is added at room temperature.

  • The mixture is heated to 60°C and stirred under reflux for 8 hours to ensure the complete formation of 2-methylglutaric anhydride. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The concentrated residue is dissolved in tetrahydrofuran (THF).

  • The solution is cooled to 0°C, and 1.7 mL (14.6 mmol) of aqueous ammonia solution is added dropwise.

  • The reaction mixture is stirred for 8 hours at room temperature to allow for ring opening and amide formation.

  • The remaining ammonia and solvent are removed under reduced pressure.

  • Acetic anhydride is added again to the residue, and the mixture is refluxed at 60°C for another 8 hours to drive the final cyclization.

  • Excess acetic anhydride is removed under reduced pressure.

  • The final crude product is purified by column chromatography (eluent: ethyl acetate/hexane = 1:1) to yield the pure 3-Methylpiperidine-2,6-dione.

Workflow Visualization: Classical Pathway

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Cyclization cluster_3 Purification A 2-Methylglutaric Acid C Heat (60°C, 8h) A->C B Acetic Anhydride B->C D 2-Methylglutaric Anhydride C->D F Stir (RT, 8h) D->F E Aqueous Ammonia E->F G Monoamide Intermediate F->G I Heat (60°C, 8h) G->I H Acetic Anhydride H->I J 3-Methylpiperidine-2,6-dione I->J K Column Chromatography J->K

Caption: Workflow for the classical synthesis of 3-Methylpiperidine-2,6-dione.

Pathway B: A Novel Asymmetric Strategy via Chiral Auxiliary

Modern synthetic chemistry prioritizes efficiency, selectivity, and, crucially, stereocontrol. The classical pathway produces a racemic mixture of (R)- and (S)-3-Methylpiperidine-2,6-dione. For pharmaceutical applications, isolating a single enantiomer is often mandatory. This novel pathway introduces stereocontrol from the outset using a chiral auxiliary, a strategy that has proven effective in the asymmetric synthesis of related compounds.[2]

Mechanistic Rationale and Causality

This pathway is designed around the principle of diastereoselective alkylation.

  • Chiral Auxiliary Attachment: A commercially available chiral molecule, such as (R)-phenylglycinol, is first condensed with δ-valerolactone to form an N-substituted piperidin-2-one. The chiral auxiliary directs the subsequent methylation to one specific face of the molecule.

  • Diastereoselective Alkylation: The N-protected piperidin-2-one is treated with a strong base (e.g., sec-Butyllithium) to generate a chiral enolate. The subsequent addition of a methylating agent (e.g., methyl iodide) occurs with high diastereoselectivity, dictated by the steric influence of the auxiliary.

  • Auxiliary Cleavage and Oxidation: The chiral auxiliary is then cleaved under reductive conditions. The resulting 3-methylpiperidin-2-one can then be oxidized at the C6 position to yield the final, enantiomerically enriched 3-Methylpiperidine-2,6-dione. This oxidation step is a standard transformation in organic synthesis.

This approach is more elegant and powerful, as it builds in the desired stereochemistry, potentially obviating the need for difficult chiral resolution later on.

Experimental Protocol: Novel Asymmetric Pathway

This protocol is a conceptual adaptation based on methodologies for asymmetric alkylation of lactams.[2]

  • Synthesis of Chiral Lactam: A mixture of δ-valerolactone (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water, yielding (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.

  • Diastereoselective Methylation: The chiral lactam (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. sec-Butyllithium (2.5 eq) is added slowly to form the enolate. After stirring for 1 hour, methyl iodide (1.5 eq) is added, and the reaction is allowed to proceed for several hours at -78°C.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The product, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, is purified by flash chromatography.

  • Auxiliary Cleavage: The N-protected lactam is dissolved in methanol, and Pd/C catalyst is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to cleave the phenylglycinol auxiliary, yielding enantiomerically enriched (S)-3-methylpiperidin-2-one.

  • Oxidation to Dione: The resulting lactam is then subjected to oxidation at the C6 position. A suitable method involves treatment with an oxidizing agent like RuO4 (generated in situ from RuCl3 and NaIO4) to afford the final product, (S)-3-Methylpiperidine-2,6-dione.

Workflow Visualization: Novel Asymmetric Pathway

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Oxidation A δ-Valerolactone + (R)-Phenylglycinol B Toluene, Reflux A->B C N-Protected Chiral Lactam B->C D 1. s-BuLi, -78°C 2. Methyl Iodide C->D E N-Protected (S)-3-Methyl Lactam D->E F H₂, Pd/C E->F G (S)-3-Methylpiperidin-2-one F->G H RuCl₃ / NaIO₄ G->H I (S)-3-Methylpiperidine-2,6-dione H->I

Caption: Workflow for the novel asymmetric synthesis of 3-Methylpiperidine-2,6-dione.

Head-to-Head Comparison

MetricPathway A: Classical Diacid CyclizationPathway B: Novel Asymmetric StrategySenior Scientist's Analysis
Overall Yield ~78% (reported)[1]~50-60% (estimated over 4 steps)The classical route offers a higher overall yield in a one-pot, two-step process. The multi-step nature of the asymmetric route naturally leads to lower cumulative yields.
Stereoselectivity None (produces racemate)High (>95% d.e. reported for alkylation)[2]This is the defining advantage of Pathway B. It provides access to a single enantiomer, which is critical for pharmaceutical development.
Starting Materials Inexpensive (2-methylglutaric acid)More expensive (δ-valerolactone, (R)-phenylglycinol)Pathway A is superior for producing bulk, racemic material cheaply. Pathway B's costs are higher but justified for creating high-value, chiral compounds.
Reagent Safety Acetic anhydride is corrosive.s-BuLi is pyrophoric and requires careful handling. Heavy metal oxidant (Ru) used.Both pathways involve hazardous reagents. Pathway B's use of a pyrophoric base requires more stringent engineering controls.
Scalability Readily scalable.Challenging due to cryogenic conditions (-78°C) and use of pyrophoric reagents.The classical thermal method is far more amenable to large-scale industrial production. Scaling cryogenic reactions can be capital-intensive.
Purification Requires column chromatography.[1]Requires chromatography at multiple stages.Both require chromatographic purification, but the multi-step nature of Pathway B means more purification steps are needed, increasing time and solvent usage.
Environmental Impact High solvent usage for purification.Use of heavy metal catalyst (Pd, Ru). Multiple steps increase overall solvent waste.Pathway B is likely to have a higher environmental footprint due to the use of precious metal catalysts and a greater number of steps.

Senior Application Scientist's Insights & Recommendations

The choice between these two synthetic pathways is not a matter of which is definitively "better," but which is "fitter for purpose."

For Bulk, Non-Chiral Synthesis: If the goal is to produce large quantities of racemic 3-Methylpiperidine-2,6-dione as a generic starting material, the Classical Diacid Cyclization (Pathway A) is the undisputed choice. Its economic advantages, stemming from cheap starting materials and operational simplicity, make it ideal for industrial-scale synthesis where stereochemistry is not an immediate concern.

For Drug Discovery and Development: The Novel Asymmetric Strategy (Pathway B) is vastly superior for any application where stereochemistry is critical, which includes virtually all modern drug development programs. The ability to generate a single, defined enantiomer from the outset saves considerable time and resources that would otherwise be spent on challenging chiral resolution of the final product. While the upfront costs and operational complexity are higher, the value added by obtaining an enantiopure compound for pharmacological testing is immense. This pathway provides a platform for creating a library of chiral analogues, accelerating the hit-to-lead optimization process.

Future Outlook: The field is continuously moving towards more efficient and sustainable catalytic methods. Future iterations of a "novel" pathway may involve direct catalytic asymmetric C-H methylation on the glutarimide core, which would significantly shorten the synthetic sequence of Pathway B while retaining its stereochemical advantages. Researchers should remain vigilant for such advancements, as they could eventually render both pathways discussed here obsolete.

References

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer . Journal of Zhejiang University-SCIENCE A. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 3-Methylpiperidine-2,6-dione, with a focus on the correct selection and use of Personal Protective Equipment (PPE). The information herein is synthesized from established safety data for structurally related compounds and is intended to provide a comprehensive framework for safe laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards of 3-Methylpiperidine-2,6-dione is the first step in establishing a safe handling protocol. Based on the toxicological data of similar piperidine derivatives, the primary hazards associated with this compound are:

  • Skin Irritation and Burns: Piperidine compounds can be corrosive and cause severe skin burns and irritation.[1][2][3][4]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6][7]

  • Harmful if Swallowed: Ingestion can be harmful and may cause burns to the mouth, throat, and stomach.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving 3-Methylpiperidine-2,6-dione is initiated. This assessment should consider the quantity of the compound being used, the nature of the procedure (e.g., weighing a solid vs. working with a solution), and the potential for generating dust or aerosols.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3-Methylpiperidine-2,6-dione in a laboratory setting. The level of protection may need to be escalated based on the specific experimental conditions and risk assessment.

Eye and Face Protection: Your First Line of Defense

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tight-sealing safety goggles are essential to protect against splashes and fine dust.[8]

  • Enhanced Protection: A face shield worn in conjunction with safety goggles is required when there is a higher risk of splashes, such as when transferring large volumes of solutions or during reactions that have the potential to become exothermic.[1][8]

Causality: The mucous membranes of the eyes are highly susceptible to chemical irritants. Tight-sealing goggles provide a barrier against direct contact, while a face shield offers a broader area of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation and potential chemical burns.

  • Gloves: Wear protective gloves at all times.[2][7][8][9] Nitrile gloves are a common choice for many laboratory chemicals, but it is imperative to consult the glove manufacturer's compatibility chart for the specific chemical or solvent system being used. For prolonged or immersive contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[2][8] All protective clothing should be regularly laundered and kept separate from personal clothing.[5]

Causality: Protective clothing and gloves create a physical barrier between the chemical and the skin, preventing direct contact and absorption.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Respiratory protection is critical, especially when handling the solid form of the compound or when there is a potential for aerosol generation.

  • Engineering Controls: All handling of 3-Methylpiperidine-2,6-dione should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA-approved respirator should be worn.[1][8] The type of respirator will depend on the concentration of airborne contaminants. For dusts, a particulate respirator (e.g., N95) may be adequate. For vapors, an air-purifying respirator with organic vapor cartridges is recommended.[1]

Causality: A chemical fume hood removes airborne contaminants at the source, while a respirator filters the air you breathe, preventing the inhalation of harmful substances.

PPE Selection Matrix for Common Laboratory Tasks

The following table provides a quick reference for selecting the appropriate level of PPE for various laboratory operations involving 3-Methylpiperidine-2,6-dione.

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing Solid Tight-sealing safety gogglesNitrile glovesLab coatWork in a fume hood or wear a particulate respirator
Preparing Solutions Tight-sealing safety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronWork in a fume hood
Running Reactions Tight-sealing safety goggles and face shieldNitrile gloves (consider thicker, chemical-resistant gloves)Lab coat and chemical-resistant apronWork in a fume hood
Spill Cleanup Tight-sealing safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Step-by-Step Guide for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

Donning (Putting On) PPE:
  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Gown/Apron: Put on the lab coat or chemical-resistant apron.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove your lab coat or apron by rolling it away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye/Face Protection: Remove your face shield and goggles.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands again thoroughly.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill and Leakage: Evacuate the area.[1] Wear the appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5][8] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[1][2] Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 3-Methylpiperidine-2,6-dione should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste 3-Methylpiperidine-2,6-dione should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][6][7] Do not dispose of it down the drain.[1][5][7] The material may be sent to a licensed chemical destruction facility.[6]

Visual Workflow: PPE Selection Based on Risk Assessment

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Start Start: New Experiment with 3-Methylpiperidine-2,6-dione RiskAssessment Conduct Risk Assessment: - Quantity - Physical Form (Solid/Liquid) - Procedure (e.g., Weighing, Reaction) Start->RiskAssessment LowRisk Low Risk (e.g., Handling small quantities in solution) RiskAssessment->LowRisk Low Hazard Potential MediumRisk Medium Risk (e.g., Weighing solid, preparing stock solutions) RiskAssessment->MediumRisk Moderate Hazard Potential HighRisk High Risk (e.g., Large scale reaction, potential for splash/aerosol) RiskAssessment->HighRisk High Hazard Potential PPE_Low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles LowRisk->PPE_Low PPE_Medium Enhanced PPE: - Standard PPE + - Face Shield - Work in Fume Hood MediumRisk->PPE_Medium PPE_High Maximum Protection: - Enhanced PPE + - Chemical-Resistant Apron/Suit - Respiratory Protection HighRisk->PPE_High Procedure Proceed with Experiment PPE_Low->Procedure PPE_Medium->Procedure PPE_High->Procedure

Caption: PPE Selection Workflow based on Risk Assessment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpiperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-Methylpiperidine-2,6-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.